Dacemazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(dimethylamino)-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUCYAHWPVLPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199733 | |
| Record name | Dacemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-61-6 | |
| Record name | 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacemazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88D34UY0QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dacemazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of dacemazine, a phenothiazine (B1677639) derivative. The document outlines the synthetic pathway, starting materials, experimental protocols, and characterization data for the key compounds involved.
Overview of the Synthetic Pathway
This compound is synthesized through a two-step process commencing with the acylation of phenothiazine, followed by a nucleophilic substitution. The synthesis pathway is illustrated below.
Caption: Synthetic pathway of this compound.
The initial step involves the reaction of phenothiazine with chloroacetyl chloride to yield the intermediate, 10-(chloroacetyl)-phenothiazine. Subsequently, this intermediate undergoes a reaction with dimethylamine to produce the final product, this compound.
Starting Materials
The primary starting materials for the synthesis of this compound are:
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) |
| Phenothiazine | C₁₂H₉NS | 199.28 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 |
| Dimethylamine | C₂H₇N | 45.08 |
Experimental Protocols
Synthesis of 10-(Chloroacetyl)-phenothiazine (Intermediate)
This procedure details the acylation of phenothiazine.
Reaction:
Caption: Acylation of Phenothiazine.
Procedure:
-
In a reaction vessel, dissolve 0.01 mol of phenothiazine in 20 mL of dry benzene.
-
In a separate funnel, prepare a solution of 0.01 mol of chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.
-
Add the chloroacetyl chloride solution dropwise to the phenothiazine solution with continuous stirring.
-
After the addition is complete, reflux the reaction mixture on a water bath for 9 hours.
-
Following reflux, distill off the solvent to obtain a residue.
-
Wash the residue with a 5% sodium bicarbonate solution to neutralize and remove any acidic impurities.
-
The resulting crude product can be purified by recrystallization from ethanol.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| 10-(Chloroacetyl)-phenothiazine | 75% | 109-110 |
Synthesis of this compound
This section describes the nucleophilic substitution reaction to form this compound.
Reaction:
Caption: Synthesis of this compound from the intermediate.
Procedure:
-
Dissolve 10-(chloroacetyl)-phenothiazine in absolute ethanol.
-
Add an appropriate amount of dimethylamine to the solution.
-
Reflux the reaction mixture for 24 hours.[1]
-
After cooling, the product can be isolated and purified using standard techniques.
Characterization Data
10-(Chloroacetyl)-phenothiazine
| Analysis | Data |
| Infrared (IR) | A strong absorption band corresponding to the carbonyl (C=O) group is expected around 1694 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine ring and a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group. |
This compound
| Analysis | Data |
| Molecular Formula | C₁₆H₁₆N₂OS |
| Molar Mass | 284.38 g/mol |
References
Dacemazine as an H1 Receptor Antagonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacemazine, a phenothiazine (B1677639) derivative, is classified as a first-generation H1 histamine (B1213489) antagonist.[1][2][3] This technical guide provides an in-depth exploration of its presumed mechanism of action at the histamine H1 receptor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the well-established principles of H1 receptor antagonism by first-generation phenothiazines. It details the common experimental protocols used to characterize such compounds, including receptor binding and functional assays. The provided data tables and signaling pathway diagrams are representative of first-generation H1 antagonists and serve as a guide for the expected pharmacological profile of this compound.
Introduction to this compound
This compound is a phenothiazine derivative first described in 1951.[1] While it was never marketed as a standalone drug, it was sold in a combination product as an antispasmodic and antitussive.[1] Its primary pharmacological activity is the antagonism of the histamine H1 receptor.[1][2][3] Like other first-generation H1 antagonists, this compound is expected to cross the blood-brain barrier, which can lead to sedative effects.
Chemical Structure:
-
IUPAC Name: 2-dimethylamino-1-phenothiazin-10-ylethanone[1]
-
Molecular Formula: C16H16N2OS[1]
-
Molar Mass: 284.38 g·mol−1[1]
The Histamine H1 Receptor and its Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses.[4] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC, which then phosphorylates various cellular proteins, leading to the physiological effects of histamine.
These effects include smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of an allergic reaction.[4]
Mechanism of Action of this compound as an H1 Antagonist
This compound, as a first-generation H1 antagonist, is presumed to act as an inverse agonist rather than a neutral antagonist. This means that it not only blocks the binding of histamine but also reduces the basal, constitutive activity of the H1 receptor. The primary mechanism involves binding to the orthosteric site of the H1 receptor, the same site that histamine binds to. This binding is competitive and reversible.
By occupying the receptor binding site, this compound stabilizes the inactive conformation of the H1 receptor, thereby preventing its activation by histamine and reducing its basal signaling. This blockade of H1 receptor signaling alleviates the symptoms of allergic reactions.
Experimental Protocols for Characterizing H1 Antagonists
The characterization of an H1 antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional activity at the H1 receptor.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For the H1 receptor, the most commonly used radioligand is [3H]mepyramine.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human H1 receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells transiently expressing the human H1 receptor.
-
Harvest the cells and homogenize them in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]mepyramine (e.g., 1-5 nM).[6]
-
Add increasing concentrations of unlabeled this compound (e.g., from 10^-12 to 10^-4 M).[6]
-
Add the cell membrane preparation (a few micrograms of protein per well).
-
Incubate the mixture for a defined period (e.g., 4 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.[6]
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [3H]mepyramine binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Functional Assays
Functional assays measure the ability of a compound to inhibit the cellular response to histamine. Common functional assays for H1 receptor antagonists include measuring changes in intracellular calcium and inositol phosphate (B84403) formation.
Objective: To determine the potency of this compound in inhibiting histamine-induced intracellular calcium increase.
Experimental Protocol:
-
Cell Preparation:
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the histamine-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the maximal histamine response.
-
Objective: To measure the ability of this compound to inhibit histamine-stimulated inositol phosphate (IP) production.
Experimental Protocol:
-
Cell Labeling:
-
Culture cells expressing the H1 receptor in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
Pre-incubate the labeled cells with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Stimulate the cells with histamine for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
IP Separation and Quantification:
-
Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of inhibition of histamine-induced IP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Quantitative Data for First-Generation H1 Antagonists
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) - Calcium Assay |
| Promethazine | 0.66[8] | ~1-10 |
| Chlorpromazine | ~1-5[9] | ~5-20 |
| Mepyramine | 2.1 - 3.4[8] | ~2-15 |
Note: These values are compiled from various sources and experimental conditions may differ. They are intended to be representative of the class of compounds.
Conclusion
This compound is a first-generation phenothiazine H1 antagonist. Its mechanism of action is presumed to be the competitive binding to the histamine H1 receptor, acting as an inverse agonist to stabilize the inactive state of the receptor and thereby block the downstream signaling cascade initiated by histamine. The characterization of its specific binding affinity and functional potency would require the application of standard in vitro pharmacological assays, such as radioligand binding and calcium mobilization studies. This technical guide provides the foundational knowledge and experimental framework for such an investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NB-64-13224-25mg | this compound hydrochloride [25384-29-6] Clinisciences [clinisciences.com]
- 3. medkoo.com [medkoo.com]
- 4. H1 antagonist - Wikipedia [en.wikipedia.org]
- 5. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of [3H]mepyramine binding in DDT1MF-2 cells: evidence for high affinity binding to a functional histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature dependence of the binding of [3H]mepyramine and related compounds to the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Properties of Dacemazine: A Technical Guide Based on the Phenothiazine Pharmacophore
Disclaimer: Direct experimental data on the anticancer properties of Dacemazine is scarce in publicly available literature. This document provides a technical guide based on the well-established anticancer activities of the broader class of phenothiazine (B1677639) derivatives, to which this compound belongs. The quantitative data, experimental protocols, and signaling pathways described herein are representative of the phenothiazine class and should be considered as a hypothetical framework for the investigation of this compound.
Introduction
This compound is a phenothiazine derivative, a class of compounds historically utilized for their antipsychotic and antihistaminic properties.[1] Emerging research has repositioned phenothiazines as a promising scaffold in oncology due to their multifaceted anticancer activities.[2][3][4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer.[1][5] Furthermore, their ability to overcome multidrug resistance enhances their potential as adjuvant therapies.[6][7] This guide outlines the core anticancer properties associated with the phenothiazine pharmacophore, providing a foundational framework for the potential investigation of this compound as an anticancer agent.
Quantitative Data on the Anticancer Activity of Phenothiazine Derivatives
The following tables summarize the in vitro cytotoxicity of various phenothiazine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of Representative Phenothiazine Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Trifluoperazine | PC-3 | Prostate Cancer | 6.67[8][9] |
| Trifluoperazine | U-87 | Glioblastoma | 4.88[9] |
| Chlorpromazine | NCI-H446 | Lung Cancer | 8.63 - 18.81[8] |
| Thioridazine | B16 | Melanoma | 1.45[8][9] |
| Fluphenazine | MDA-MB-231 | Breast Cancer | 1.16[8] |
| Novel Phenothiazine Derivative | MGC-803 | Gastric Cancer | 1.2[9] |
| PEGylated Phenothiazine | HeLa | Cervical Cancer | ~55[8] |
| PEGylated Phenothiazine | CT26 | Colon Carcinoma | 24.19[9] |
Table 2: Effect of Phenothiazine Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Concentration (µM) | Effect |
| Trifluoperazine | Melanoma Cells | 10 | G0/G1 Arrest[1] |
| Chlorpromazine | Leukemic Cells | 5-20 | G2/M Arrest[10][11] |
| 10H-3,6-diazaphenothiazine | A2780 | 15 | G2/M Arrest[12] |
Key Signaling Pathways Modulated by Phenothiazines
Phenothiazine derivatives exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival. Phenothiazines have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[2][3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenothiazines.
MAPK/ERK Pathway
The MAPK/ERK pathway is another key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Phenothiazines can modulate this pathway to exert their anticancer effects.[2][5]
References
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 12. 10 H-3,6-Diazaphenothiazine induces G2/M phase cell cycle arrest and caspase-dependent apoptosis and inhibits cell invasion of A2780 ovarian carcinoma cells through the regulation of NF-κB and (BIRC6-XIAP) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Dacemazine and its Analogs
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dacemazine, a phenothiazine (B1677639) derivative. Given the limited direct SAR studies on this compound, this document extends its analysis to the broader class of phenothiazine derivatives to elucidate the structural features governing their biological activities. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as Ahistan and Histantine, is a phenothiazine derivative first described in 1951.[1] It primarily functions as a histamine (B1213489) H1 antagonist.[1] Although never marketed as a standalone drug, it was a component in the antispasmodic and antitussive medication Codopectyl.[1] Furthermore, this compound has been investigated for its potential as an anticancer agent.[1] The core structure of this compound is based on the phenothiazine tricycle, a scaffold known for its diverse pharmacological activities.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from phenothiazine.[1]
-
Amide Formation: Phenothiazine is reacted with chloroacetyl chloride to form 10-(chloroacetyl)-phenothiazine.[1]
-
Displacement Reaction: The resulting intermediate undergoes a displacement reaction with dimethylamine (B145610) to yield this compound.[1]
Structure-Activity Relationship of Phenothiazine Derivatives
While specific SAR studies on this compound are not extensively documented, the broader class of phenothiazine derivatives has been the subject of numerous investigations, particularly as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2][3] These studies provide valuable insights into how modifications of the phenothiazine scaffold can impact biological activity.
Phenothiazine derivatives have shown promise as both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[2][3]
Key Structural Features for Cholinesterase Inhibition:
-
Phenothiazine Core: The tricyclic phenothiazine ring system is a crucial feature for binding to the active site of cholinesterases.
-
Side Chain: The nature of the substituent at the 10-position of the phenothiazine ring significantly influences the inhibitory activity.
-
Substituents on the Aromatic Rings: Modifications on the aromatic rings of the phenothiazine core can also modulate activity.
The following table summarizes the quantitative data from SAR studies on various phenothiazine derivatives as cholinesterase inhibitors.
| Compound | Target | IC50 (ng/mL) | Reference |
| Chlorpromazine (CPM) | AChE | 11 | [4] |
| CPM S-oxide | AChE | 1.8 | [4] |
| Promethazine (PMZ) | AChE | 17 | [4] |
| PMZ S-oxide | AChE | 2.5 | [4] |
| Thioridazine (THZ) 2S,5S-dioxide | AChE | 27 | [4] |
Observations from SAR Studies:
-
Oxidation of the sulfur atom in the phenothiazine ring (to form S-oxides) can significantly increase the inhibitory potency against AChE.[4]
-
Computational studies, such as 3D-QSAR, have been employed to develop predictive models for the BuChE inhibitory activity of phenothiazine derivatives.[2] These models suggest that a four-point common pharmacophore, consisting of one acceptor, one hydrophobic region, and two aromatic ring centers, is important for activity.[2]
-
Molecular docking studies have revealed that phenothiazine derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of phenothiazine derivatives.
A common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (pH 8.0)
-
AChE solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compound solutions at various concentrations
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, AChE solution, and the test compound.
-
Incubate the mixture for a predefined period.
-
Initiate the reaction by adding ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the phenothiazine derivatives and convert them to 3D structures.
-
Minimize the energy of the ligand structures.
-
-
Docking Simulation:
-
Define the binding site on the protein.
-
Use a docking program (e.g., Glide, AutoDock) to dock the ligands into the defined binding site.
-
-
Analysis:
Signaling Pathways
The biological activities of this compound and its analogs are mediated through their interaction with specific signaling pathways.
As a histamine H1 antagonist, this compound blocks the action of histamine on H1 receptors.
Conclusion
While direct and extensive SAR studies on this compound are limited, the analysis of the broader phenothiazine class provides significant insights into the structural requirements for biological activity, particularly as cholinesterase inhibitors. The phenothiazine scaffold is a versatile platform for drug design, and further modifications to the core, the N10-side chain, and the aromatic rings can lead to the development of more potent and selective compounds. The experimental and computational protocols outlined in this guide provide a framework for future SAR studies aimed at optimizing the therapeutic potential of this compound and its analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacophore based 3DQSAR of phenothiazines as specific human butyrylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on Dacemazine's Therapeutic Potential: An Overview of Available Information
A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed preclinical data for Dacemazine, a phenothiazine (B1677639) derivative first described in 1951. While identified as a histamine (B1213489) H1 antagonist and having been assessed for potential anticancer properties, the foundational quantitative and mechanistic data required for a complete preclinical profile are not readily accessible. This document summarizes the limited information available and highlights the gaps in the existing knowledge base.
Introduction to this compound
This compound is a pharmaceutical compound belonging to the phenothiazine class of chemicals.[1] Historically, it has been recognized for its action as a histamine antagonist at the H1 subtype.[1] Although it was never commercialized as a standalone therapeutic agent, a combination product containing this compound and di-tert-butylnaphthalenesulfonate was marketed under the trade name Codopectyl as an antispasmodic and antitussive.[1] There is also mention in the literature of its evaluation as a potential anticancer drug.[1]
Pharmacodynamics: Mechanism of Action
The primary mechanism of action attributed to this compound is the antagonism of the histamine H1 receptor.[1] Histamine H1 receptors are G-protein coupled receptors that, upon activation by histamine, mediate a variety of physiological responses, including allergic inflammation, smooth muscle contraction, and increased vascular permeability. As an antagonist, this compound would be expected to block these effects.
However, detailed preclinical studies characterizing its binding affinity (e.g., Kᵢ or IC₅₀ values) at the H1 receptor, its selectivity for the H1 receptor over other histamine receptor subtypes (H2, H3, H4) and other physiologically relevant receptors, are not available in the published literature.
Signaling Pathways
Due to the lack of specific mechanistic studies on this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized diagram for H1 receptor signaling is provided below for contextual understanding. Antagonists like this compound would act to inhibit this pathway.
Caption: Generalized Histamine H1 Receptor Signaling Pathway.
Pharmacokinetics, Efficacy, and Toxicology
A comprehensive search for preclinical data on the pharmacokinetics (absorption, distribution, metabolism, excretion), in vivo efficacy in animal models, and toxicology of this compound did not yield any specific results. For a compound to progress in drug development, these studies are critical. The absence of such data in the public domain suggests that either these studies were not conducted, were not published, or the results were not favorable for continued development.
Experimental Protocols
Detailed experimental protocols for any preclinical evaluation of this compound are not available in the reviewed literature. For context, a generalized workflow for the preclinical assessment of a novel H1 antagonist is presented below.
Caption: Generalized Preclinical Workflow for an H1 Antagonist.
Conclusion
The available preclinical data on this compound is insufficient to form a detailed technical guide on its therapeutic potential. The primary information identifies it as a phenothiazine-class H1 antagonist.[1] However, critical quantitative data regarding its pharmacodynamic profile, pharmacokinetic properties, efficacy in relevant disease models, and safety/toxicology are not present in the public scientific literature. This lack of data is likely a consequence of the era in which the compound was first developed, where the standards and practices for preclinical drug development and data dissemination were vastly different from today. For researchers, scientists, and drug development professionals, this compound remains a compound of historical interest with an incomplete and largely undocumented preclinical profile.
References
An In-depth Technical Guide on the Effects of Dacemazine on Histamine-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacemazine, a phenothiazine (B1677639) derivative, is recognized for its antagonistic activity at the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the effects of this compound on histamine-mediated signaling pathways. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally related and well-characterized phenothiazine H1 antagonists, such as trifluoperazine (B1681574) and chlorpromazine, to present a representative pharmacological profile. This guide details the molecular interactions of this compound with the H1 receptor, its impact on downstream second messenger systems, and provides standardized protocols for in vitro characterization. The included data, experimental methodologies, and signaling pathway diagrams are intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound is a compound belonging to the phenothiazine class of drugs, which are known for their diverse pharmacological activities. Structurally, this compound is characterized by the tricyclic phenothiazine core, a feature shared by many first-generation antihistamines. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR) integral to allergic and inflammatory responses.
Histamine, a key mediator in these responses, elicits its effects by binding to one of four receptor subtypes (H1, H2, H3, and H4). The H1 receptor, upon activation by histamine, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.
This compound, by acting as an H1 antagonist, is expected to competitively inhibit the binding of histamine to the H1 receptor, thereby attenuating these downstream signaling events. This guide will explore the specifics of this interaction and the methodologies used to characterize it.
Quantitative Data on Phenothiazine H1 Antagonists
Table 1: H1 Receptor Binding Affinities of Representative Phenothiazine Antagonists
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Trifluoperazine | [³H]mepyramine | Astrocytoma cell membranes | 52 | [1] |
| Chlorpromazine | [³H]mepyramine | N/A | 3 | [2] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of Histamine-Induced Signaling by Representative Phenothiazine Antagonists
| Compound | Assay | Cell Line | IC₅₀ | Reference |
| Trifluoperazine | Inhibition of histamine-induced phosphoinositide hydrolysis | Human astrocytoma cells (1321N1) | Not explicitly stated, but potent inhibition observed | [1] |
| Chlorpromazine | Inhibition of store-operated calcium entry | PC12 cells | 24 ± 2 µM (for thapsigargin-induced entry) | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of H1 receptor antagonists like this compound on histamine-mediated signaling.
Radioligand Binding Assay for H1 Receptor
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human H1 receptor and harvest.
-
Homogenize cells in ice-cold assay buffer and centrifuge.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]mepyramine (at a concentration close to its Kd, e.g., 1-5 nM), and receptor membranes.
-
Non-specific Binding: Assay buffer, [³H]mepyramine, non-specific binding control, and receptor membranes.
-
Competition Binding: Assay buffer, [³H]mepyramine, serial dilutions of this compound, and receptor membranes.
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of an antagonist to inhibit histamine-induced increases in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., HeLa, CHO, or HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine.
-
Test Compound: this compound.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay quantifies the ability of an antagonist to block histamine-induced production of inositol phosphates, a direct measure of Gq-pathway activation.
Materials:
-
Cell Line: A cell line expressing the histamine H1 receptor.
-
[³H]-myo-inositol.
-
Labeling Medium: Inositol-free medium.
-
Stimulation Buffer: HBSS with 10 mM LiCl.
-
Histamine.
-
Test Compound: this compound.
-
Quenching Solution: 0.1 M Formic acid.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling:
-
Plate cells and grow to near confluency.
-
Replace the culture medium with labeling medium containing [³H]-myo-inositol.
-
Incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes.
-
-
Stimulation:
-
Add histamine to the wells to stimulate IP production.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
Stop the reaction by adding ice-cold quenching solution.
-
Collect the cell lysates.
-
-
Separation of Inositol Phosphates:
-
Apply the lysates to anion exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer.
-
-
Quantification:
-
Add scintillation cocktail to the eluates and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the inhibition of histamine-stimulated IP accumulation.
-
Mandatory Visualizations
Signaling Pathway of the Histamine H1 Receptor
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for determining H1 receptor binding affinity using a radioligand assay.
Logical Relationship in a Functional Antagonism Assay
Caption: Logical flow of a functional antagonism assay for this compound at the H1 receptor.
Conclusion
This compound, as a phenothiazine derivative, is a potent histamine H1 receptor antagonist. While direct quantitative data for this compound is sparse, the information available for structurally related compounds provides a strong basis for understanding its mechanism of action. This compound is expected to exhibit high affinity for the H1 receptor and effectively antagonize histamine-induced, Gq-mediated signaling, including intracellular calcium mobilization and inositol phosphate production. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound and other novel H1 receptor antagonists. The provided visualizations offer a clear representation of the underlying molecular pathways and experimental workflows. This technical guide serves as a foundational resource for researchers aiming to further investigate the pharmacological properties of this compound and its potential therapeutic applications.
References
- 1. Trifluoperazine inhibits phosphoinositide hydrolysis as a histamine H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Dacemazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacemazine, a phenothiazine (B1677639) derivative first synthesized in 1951, represents an early exploration into the therapeutic potential of this chemical class beyond their initial use as antipsychotics. Identified as a potent histamine (B1213489) H1 receptor antagonist, this compound was investigated for its antihistaminic and potential anticancer properties. Despite these early studies, it was never commercialized as a standalone pharmaceutical agent but was a component of the combination drug Codopectyl, used as an antispasmodic and antitussive. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical development of this compound, collating the available scientific data.
Introduction
This compound, also known as Ahistan and Histantine, is chemically designated as 10-(dimethylaminoacetyl)phenothiazine.[1] It belongs to the phenothiazine class of compounds, a group of molecules that have yielded a wide range of therapeutically active agents. The initial discovery of phenothiazine derivatives as antihistamines in the 1940s paved the way for the synthesis and evaluation of numerous analogues, including this compound.[2] This document details the scientific journey of this compound from its initial synthesis to its preclinical evaluation.
Discovery and Synthesis
This compound was first described in a 1951 publication by Dahlbom and Ekstrand as part of a series of 10-aminoacylphenothiazine derivatives.[1][3] The synthesis of this compound is a two-step process starting from phenothiazine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine
-
Reactants: Phenothiazine and chloroacetyl chloride.
-
Procedure: An amide formation reaction is carried out between phenothiazine and chloroacetyl chloride. This typically involves reacting equimolar amounts of the two reactants in an inert solvent, possibly in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The reaction mixture is then worked up to isolate the intermediate product, 10-(chloroacetyl)phenothiazine.[1]
-
Reaction:
-
Phenothiazine + Chloroacetyl chloride → 10-(Chloroacetyl)phenothiazine + HCl
-
Step 2: Synthesis of this compound
-
Reactants: 10-(Chloroacetyl)phenothiazine and dimethylamine (B145610).
-
Procedure: The chloro group on the acetyl moiety of 10-(chloroacetyl)phenothiazine is displaced by dimethylamine. This nucleophilic substitution reaction is typically performed by treating the intermediate with an excess of dimethylamine in a suitable solvent. The final product, this compound, is then isolated and purified.[1]
-
Reaction:
-
10-(Chloroacetyl)phenothiazine + Dimethylamine → this compound + Dimethylamine Hydrochloride
-
The overall synthetic workflow can be visualized as follows:
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound functions as a histamine H1 receptor antagonist.[1] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to various physiological responses, including allergic and inflammatory reactions.
Signaling Pathway of the Histamine H1 Receptor
The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate the downstream effects of H1 receptor activation.
As an antagonist, this compound binds to the H1 receptor but does not activate it, thereby blocking the binding of histamine and preventing the initiation of this signaling cascade.
Preclinical Studies and Quantitative Data
Antihistaminic Activity
The primary therapeutic action of this compound is its ability to antagonize the H1 receptor. The potency of this interaction is a critical parameter.
Table 1: Histamine H1 Receptor Binding Affinity of this compound (Data Not Available)
| Compound | Test System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | (Not Available) | Ki (nM) | (Not Available) | (Not Available) |
| this compound | (Not Available) | IC50 (nM) | (Not Available) | (Not Available) |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are standard measures of ligand-receptor binding affinity.
Anticancer Activity Assessment
This compound was also evaluated for its potential as an anticancer agent.[1] A 1952 study by Karolyhazy et al. investigated the "anticarcinogenic effect of dimethylaminoacetyl-phentiazide (ahistan)".[1] The specifics of the cell lines used and the quantitative measures of efficacy are not detailed in currently accessible literature.
Table 2: In Vitro Anticancer Activity of this compound (Data Not Available)
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|
| (Not Available) | (Not Available) | IC50 (µM) | (Not Available) | Karolyhazy et al., 1952 |
Note: IC50 in this context refers to the concentration of the drug that inhibits 50% of cancer cell growth or viability.
Clinical Development and History
The development timeline of this compound can be summarized as follows:
Conclusion
This compound is a noteworthy example of early phenothiazine research, demonstrating the diverse pharmacological activities inherent in this chemical scaffold. While its journey as a potential therapeutic was short-lived and it did not achieve standalone commercial success, its history provides valuable insights into the drug discovery process of the mid-20th century. The lack of readily available, detailed quantitative data highlights the challenges in retrospectively constructing a complete pharmacological profile for older, less-developed compounds. Further investigation into the original research articles from the 1950s would be necessary to fully elucidate the quantitative aspects of this compound's pharmacology.
References
In-Depth Technical Guide to the Physicochemical Properties of Dacemazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacemazine, also known by the names Ahistan and Histantine, is a phenothiazine (B1677639) derivative.[1] Primarily recognized for its activity as a histamine (B1213489) H1 receptor antagonist, it has been explored for various therapeutic applications since its first description in 1951.[1] Although never marketed as a standalone drug, it was a component of the antispasmodic and antitussive medication Codopectyl and has been investigated for its potential as an anticancer agent.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and explores its primary and potential off-target signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for drug development, influencing formulation, delivery, and bioavailability.
Chemical Structure and Identity
| Property | Value | Source |
| IUPAC Name | 2-(dimethylamino)-1-(10H-phenothiazin-10-yl)ethan-1-one | Wikipedia |
| CAS Number | 518-61-6 | [1] |
| Chemical Formula | C16H16N2OS | [1] |
| Molecular Weight | 284.38 g/mol | [1] |
| Canonical SMILES | CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | PubChem |
| InChI Key | HKUCYAHWPVLPFN-UHFFFAOYSA-N | PubChem |
Quantitative Physicochemical Data
| Property | Value | Method |
| Melting Point | Not available. | Requires experimental determination. |
| Boiling Point | Not available. | Requires experimental determination. |
| Aqueous Solubility | Not available. | Requires experimental determination. |
| pKa | Not available. | Requires experimental determination. |
| LogP (XlogP3-AA) | 3.1 | Predicted |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections provide methodologies for determining the key properties of this compound.
Melting Point Determination
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rapid rate to approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
-
Aqueous Solubility Determination
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
pKa Determination
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group.
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.
LogP Determination
Methodology: HPLC Method
-
Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase HPLC column is linearly related to its logP value.
-
Procedure:
-
A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).
-
The retention time of each standard is measured, and the retention factor (k) is calculated.
-
A calibration curve is constructed by plotting the log k of the standards against their known logP values.
-
This compound is then injected under the same chromatographic conditions, and its retention factor is determined.
-
-
Calculation: The logP of this compound is calculated from the calibration curve using its measured retention factor.
Signaling Pathways
This compound's primary pharmacological effect is the antagonism of the histamine H1 receptor. However, as a phenothiazine derivative, it may exhibit a broader pharmacological profile by interacting with other receptor systems.
Primary Signaling Pathway: Histamine H1 Receptor Antagonism
This compound acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. The signaling cascade initiated by H1 receptor activation, which is inhibited by this compound, is as follows:
Potential Off-Target Signaling Pathways
Phenothiazine derivatives are known to interact with various other receptors, which can contribute to both their therapeutic effects and side-effect profiles. While specific data for this compound is limited, the following pathways represent potential off-target interactions based on its chemical class.
Experimental Workflow for In Vitro Characterization
A logical workflow is essential for the systematic in vitro characterization of a compound like this compound.
Conclusion
This compound is a phenothiazine derivative with established histamine H1 receptor antagonist activity. While its basic chemical identity is known, a comprehensive experimental characterization of its physicochemical properties is lacking in publicly available literature and is essential for any further research and development. The provided experimental protocols offer a roadmap for obtaining this critical data. Furthermore, while its primary signaling pathway is understood, the potential for off-target interactions, characteristic of the phenothiazine class, warrants further investigation to fully elucidate its pharmacological profile. This guide serves as a foundational resource for researchers embarking on the study of this compound, highlighting the knowns and the necessary future directions for a complete understanding of this compound.
References
Dacemazine: A Phenothiazine Derivative with Untapped Potential as a Lead Compound for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Dacemazine, a phenothiazine (B1677639) derivative first described in 1951, presents a compelling starting point for drug discovery initiatives. Initially characterized as a histamine (B1213489) H1 antagonist and briefly explored for its anticancer properties, this compound's full therapeutic potential remains largely unexplored. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates from the broader class of phenothiazines to illuminate its potential as a lead compound. While specific quantitative data for this compound is scarce in publicly available literature, the well-documented activities of related compounds provide a strong rationale for its further investigation. This document outlines the known characteristics of this compound, hypothesizes its mechanisms of action based on the phenothiazine scaffold, and provides a roadmap for its systematic evaluation through detailed experimental protocols and a focus on key signaling pathways.
Introduction to this compound
This compound, with the IUPAC name 2-dimethylamino-1-phenothiazin-10-ylethanone, is a derivative of the phenothiazine core structure.[1] Historically, it has been recognized for its antagonism of the histamine H1 receptor.[1] While it was never commercialized as a standalone drug, it was a component of an antispasmodic and antitussive formulation and was also the subject of early-stage anticancer research.[1] The renewed interest in drug repurposing and the established broad-spectrum bioactivity of the phenothiazine class of compounds make this compound a promising candidate for further investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-dimethylamino-1-phenothiazin-10-ylethanone | [1] |
| Synonyms | Ahistan, Histantine | [1] |
| Molecular Formula | C16H16N2OS | [1] |
| Molar Mass | 284.38 g·mol−1 | [1] |
| CAS Number | 518-61-6 | [1] |
Synthesis of this compound
A documented synthesis of this compound involves a two-step process starting from phenothiazine.[1]
Reaction Scheme:
-
Amide Formation: Phenothiazine is reacted with chloroacetyl chloride to yield 10-(chloroacetyl)-phenothiazine.[1]
-
Displacement Reaction: The resulting intermediate is then treated with dimethylamine (B145610) to displace the chlorine atom, affording this compound.[1]
Potential Therapeutic Applications and Mechanisms of Action
While this compound's primary established activity is as a histamine H1 antagonist, the broader phenothiazine class exhibits a wide range of pharmacological effects, including anticancer properties. The potential of this compound as a lead compound lies in the exploration of these additional activities.
Histamine H1 Receptor Antagonism
As a histamine H1 antagonist, this compound is expected to block the effects of histamine at H1 receptors. This action is the basis for its potential use in allergic conditions. The downstream signaling of the H1 receptor involves the activation of Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.
Anticancer Activity
The phenothiazine scaffold is a known "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity. While specific studies on this compound are lacking, the general mechanisms of action for anticancer phenothiazines likely apply and warrant investigation for this compound. These mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.
Potential Anticancer Signaling Pathways Modulated by this compound:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Many phenothiazine derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by phenothiazines can lead to cell cycle arrest and apoptosis.
Quantitative Data on Related Phenothiazines
Table 1: In Vitro Anticancer Activity of Selected Phenothiazines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorpromazine | A-549 (Lung) | 15.6 | F-G. Wu et al., 2013 |
| Thioridazine | HCT-116 (Colon) | 8.2 | F-G. Wu et al., 2013 |
| Fluphenazine | MCF-7 (Breast) | 12.5 | J.E. N. S. Horn et al., 2011 |
| Trifluoperazine | PC-3 (Prostate) | 10.3 | J.E. N. S. Horn et al., 2011 |
Table 2: Acute Toxicity of Selected Phenothiazines
| Compound | Animal Model | Route | LD50 (mg/kg) | Reference |
| Chlorpromazine | Mouse | Oral | 145 | RTECS |
| Thioridazine | Mouse | Oral | 425 | RTECS |
| Fluphenazine | Mouse | Oral | 160 | RTECS |
| Trifluoperazine | Mouse | Oral | 250 | RTECS |
Table 3: Histamine H1 Receptor Binding Affinity of Selected Antihistamines
| Compound | Receptor Source | Kᵢ (nM) | Reference |
| Mepyramine | Guinea pig brain | 1.2 | A.S. Kulkarni et al., 1997 |
| Diphenhydramine | Human recombinant | 24 | A.S. Kulkarni et al., 1997 |
| Promethazine | Guinea pig brain | 2.0 | A.S. Kulkarni et al., 1997 |
Recommended Experimental Protocols for this compound Evaluation
To thoroughly assess the potential of this compound as a lead compound, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a detailed methodology for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of this compound for the H1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in H1 receptors (e.g., guinea pig cerebellum or cells engineered to express the human H1 receptor).
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the H1 receptor (e.g., [³H]-mepyramine), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Conclusion and Future Directions
This compound represents a promising, yet underdeveloped, lead compound for drug discovery. Its phenothiazine core suggests a high probability of interesting biological activities beyond its known H1 receptor antagonism, particularly in the realm of oncology. The immediate next steps in the evaluation of this compound should focus on generating robust, specific quantitative data for its efficacy and toxicity. The experimental protocols outlined in this guide provide a clear path forward for this essential data acquisition. Subsequent research should then focus on medicinal chemistry efforts to optimize the this compound scaffold for improved potency and selectivity against identified therapeutic targets, ultimately paving the way for preclinical and clinical development. The lack of extensive existing data on this compound should be viewed not as a limitation, but as an opportunity to explore a potentially valuable area of chemical space.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Dacemazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacemazine, a phenothiazine (B1677639) derivative also known as Ahistan, has been identified as a compound with potential anticancer properties.[1][2] As a member of the phenothiazine class of compounds, its mechanism of cytotoxic action may involve the induction of cellular stress pathways, similar to other compounds in this class which have been shown to cause mitochondrial dysfunction and the formation of reactive oxygen species. A thorough in vitro evaluation is essential to characterize the cytotoxic profile of this compound and determine its therapeutic potential.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability by measuring the metabolic activity of living cells. The provided protocol can be adapted for various adherent cancer cell lines and serves as a foundational method for determining the dose-dependent cytotoxic effects of this compound.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. The following table is a template illustrating how to present IC50 values for this compound against a panel of cancer cell lines after a 48-hour exposure period.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 25.5 |
| A549 | Lung Carcinoma | Hypothetical Value: 42.1 |
| HeLa | Cervical Cancer | Hypothetical Value: 33.8 |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value: 51.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol details the steps for determining the cytotoxicity of this compound on a selected cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing the MTT reagent.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use the blank wells to zero the plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Efficacy Testing of Dacemazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo efficacy testing of Dacemazine, a phenothiazine (B1677639) derivative with potential therapeutic applications as both an anticancer agent and a histamine (B1213489) H1 antagonist. The following sections outline animal models and experimental procedures to evaluate these distinct activities.
Section 1: Anticancer Efficacy Testing of this compound
Phenothiazine derivatives have been shown to exhibit anticancer properties by inducing apoptosis and modulating key signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[1][2][3][4] The following protocol describes a subcutaneous xenograft model in mice to assess the in vivo anticancer efficacy of this compound.
Animal Model: Human Tumor Xenograft in Immunocompromised Mice
A widely accepted model for evaluating the efficacy of novel anticancer compounds is the use of human tumor cell line xenografts in immunocompromised mice. This model allows for the assessment of a compound's ability to inhibit tumor growth in vivo.
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Human cancer cell line (e.g., human oral squamous carcinoma Ca922)
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
This compound
-
Vehicle control (e.g., sterile saline or DMSO)
-
Cell culture medium (e.g., DMEM)
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium. A concentration of 5 x 10^6 cells per 200 µL is a common starting point.[5]
-
Optionally, mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg) via a suitable route, such as intraperitoneal (i.p.) injection, daily.[6]
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Efficacy Endpoints:
-
Continue monitoring tumor growth throughout the study.
-
Monitor the body weight of the mice to assess toxicity.[6]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Primary endpoints include tumor growth inhibition and reduction in final tumor weight.
-
Data Presentation
Summarize quantitative data in a clear and structured table for easy comparison between treatment and control groups.
| Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) | Mean Body Weight Change (%) |
| Vehicle Control | - | |||||
| This compound | 10 | |||||
| This compound | 20 |
Visualization
Experimental Workflow for Anticancer Efficacy Testing
Anticancer Efficacy Workflow
Signaling Pathway of Phenothiazine-induced Apoptosis
Phenothiazine Apoptosis Pathway
Section 2: Antihistaminic Efficacy Testing of this compound
As a histamine H1 antagonist, this compound's efficacy in mitigating allergic reactions can be assessed using established animal models of allergy.
Animal Model 1: Ovalbumin-Induced Allergic Rhinitis in Mice
This model mimics the symptoms of allergic rhinitis in humans and is suitable for evaluating the efficacy of antihistamines.[7][8][9][10][11]
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle control
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 0.2 mL of a suspension containing 0.5 mg/mL OVA and 20 mg/mL aluminum hydroxide.[11]
-
-
Challenge:
-
From days 21 to 28, challenge the sensitized mice daily by intranasal (i.n.) administration of 100 µg of OVA.[11]
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., orally or i.p.) at a predetermined time before each OVA challenge during the challenge phase.
-
-
Efficacy Endpoints:
-
Nasal Symptom Score: Immediately after the final OVA challenge, observe and score the frequency of sneezing and nasal rubbing for a defined period (e.g., 15 minutes).
-
Histological Analysis: Collect nasal tissue for histological examination to assess inflammatory cell infiltration.
-
Measurement of IgE and Histamine: Collect serum and nasal lavage fluid (NLF) to measure the levels of OVA-specific IgE and histamine.[11]
-
Data Presentation
| Group | Treatment | Mean Sneezing Frequency | Mean Nasal Rubbing Frequency | Serum OVA-specific IgE (ng/mL) | NLF Histamine (ng/mL) |
| Control (Non-sensitized) | Vehicle | ||||
| Allergic Rhinitis | Vehicle | ||||
| Allergic Rhinitis | This compound (Dose 1) | ||||
| Allergic Rhinitis | This compound (Dose 2) |
Animal Model 2: Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model is a classic method to evaluate the in vivo effects of compounds on IgE-mediated mast cell degranulation, a key event in type I hypersensitivity reactions.[12][13][14][15]
Experimental Protocol: Passive Cutaneous Anaphylaxis
Materials:
-
ICR or BALB/c mice
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
This compound
-
Vehicle control
Procedure:
-
Sensitization:
-
Inject mice intradermally (i.d.) in the ear pinna with anti-DNP IgE antibody.
-
-
Treatment:
-
24 hours after sensitization, administer this compound or vehicle control (e.g., orally or i.p.).
-
-
Challenge:
-
1 hour after treatment, intravenously (i.v.) inject a mixture of DNP-HSA and Evans blue dye.
-
-
Efficacy Endpoint:
-
After a set time (e.g., 30 minutes), euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide).
-
Measure the absorbance of the extracted dye using a spectrophotometer to quantify the amount of dye extravasation, which is an indicator of the allergic reaction.
-
Data Presentation
| Group | Treatment | Mean Evans Blue Extravasation (µ g/ear ) | Inhibition of PCA (%) |
| Control | Vehicle | ||
| PCA | Vehicle | ||
| PCA | This compound (Dose 1) | ||
| PCA | This compound (Dose 2) |
Visualization
Experimental Workflow for Allergic Rhinitis Model
Allergic Rhinitis Model Workflow
Mechanism of Histamine H1 Antagonism in Allergy
H1 Antagonist Mechanism
References
- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Participation of histamine H1 and H2 receptors in passive cutaneous anaphylaxis-induced scratching behavior in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 15. Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Dacemazine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacemazine is a phenothiazine (B1677639) derivative, a class of compounds historically investigated for various pharmacological activities, including potential anticancer effects.[1][2] While specific contemporary research on this compound's anticancer mechanisms is limited, the broader family of phenothiazines has been shown to exert anti-proliferative and cytotoxic effects on cancer cells through multiple pathways. These may include the modulation of key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, as well as interactions with calmodulin.[1]
These application notes provide a comprehensive set of protocols for researchers to systematically investigate the in vitro effects of this compound on cancer cell lines. The following sections detail methodologies for essential cell culture procedures, cytotoxicity and proliferation assays, and analyses of cell cycle and apoptosis, providing a framework to elucidate this compound's potential as an anticancer agent.
Data Presentation
Table 1: this compound Concentration Range for Initial Screening
| Parameter | Value |
| Stock Solution Concentration | 10 mM in DMSO |
| Highest Working Concentration | 100 µM |
| Lowest Working Concentration | 0.1 µM |
| Serial Dilution Factor | 1:2 or 1:3 |
| Number of Concentrations | 8-10 |
Table 2: Example Data Layout for IC50 Determination from MTT Assay
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.289 | 1.271 | 1.271 | 100 |
| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 97.9 |
| 1 | 1.102 | 1.123 | 1.115 | 1.113 | 87.6 |
| 10 | 0.634 | 0.651 | 0.642 | 0.642 | 50.5 |
| 50 | 0.211 | 0.225 | 0.218 | 0.218 | 17.1 |
| 100 | 0.105 | 0.112 | 0.109 | 0.109 | 8.6 |
Experimental Protocols
Cell Line Selection and Maintenance
A variety of cancer cell lines can be utilized to assess the anticancer effects of this compound. The choice of cell line should be guided by the research focus (e.g., breast cancer, glioblastoma, melanoma).
Protocol 1.1: Cell Culture
-
Cell Lines: Obtain cancer cell lines (e.g., MDA-MB-231 for breast cancer, U87MG for glioblastoma) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
This compound Preparation
Protocol 2.1: Stock Solution Preparation
-
Reagent: this compound hydrochloride.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Cytotoxicity and Cell Proliferation Assays
These assays are fundamental to determining the dose-dependent effect of this compound on cell viability.
Protocol 3.1: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of this compound-induced cell death, it is crucial to investigate its effects on apoptosis and the cell cycle.
Protocol 4.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 4.2: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound's effects.
References
Application Notes and Protocols: Measuring Dacemazine's H1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacemazine is a phenothiazine (B1677639) derivative that functions as a histamine (B1213489) H1 receptor antagonist.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses. Determining the binding affinity of compounds like this compound to the H1 receptor is a critical step in drug discovery and development, enabling the quantification of a drug's potency and selectivity.
These application notes provide detailed protocols for three common and robust techniques to measure the H1 receptor binding affinity of this compound: Radioligand Binding Assays, Fluorescence-Based Assays, and Surface Plasmon Resonance (SPR).
Data Presentation: this compound H1 Receptor Binding Affinity
| Parameter | Description | Expected Value Range for a Potent Antagonist | This compound Data |
| Ki (nM) | Inhibitory constant; concentration of this compound required to occupy 50% of the H1 receptors in a competition assay. | < 100 nM | Data not available |
| IC50 (nM) | Half maximal inhibitory concentration; concentration of this compound that displaces 50% of a radiolabeled ligand from the H1 receptor. | Varies with assay conditions | Data not available |
| Kd (nM) | Equilibrium dissociation constant; reflects the affinity of this compound for the H1 receptor. A lower Kd indicates higher affinity. | < 100 nM | Data not available |
| kon (M⁻¹s⁻¹) | Association rate constant; the rate at which this compound binds to the H1 receptor. | 10⁵ - 10⁷ | Data not available |
| koff (s⁻¹) | Dissociation rate constant; the rate at which this compound dissociates from the H1 receptor. | 10⁻² - 10⁻⁴ | Data not available |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a traditional and highly sensitive method for quantifying receptor-ligand interactions. This protocol describes a competitive binding assay to determine the affinity of this compound for the H1 receptor.
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to the H1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[2][3]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[4]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well:
-
H1 receptor membrane preparation.
-
A fixed concentration of [³H]mepyramine (typically at or below its Kd).
-
Varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[2]
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[4]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Fluorescence Polarization (FP) Assay
FP assays are a homogeneous, non-radioactive alternative for measuring binding affinity, suitable for high-throughput screening.
Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled H1 receptor ligand (tracer). When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger H1 receptor, its tumbling slows, and the polarization of the emitted light increases. This compound will compete with the fluorescent tracer for binding to the H1 receptor, causing a decrease in fluorescence polarization.[5][6]
Workflow Diagram:
Caption: Workflow for a fluorescence polarization competition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a purified and solubilized H1 receptor preparation.
-
Select a suitable fluorescently labeled H1 receptor antagonist (e.g., a derivative of mepyramine conjugated to a fluorophore).
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a low-volume black 96- or 384-well plate, add:
-
Solubilized H1 receptor.
-
A fixed concentration of the fluorescent H1 ligand.
-
Varying concentrations of this compound.
-
-
Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand binding assay.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[7][8]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. In a typical setup, the H1 receptor is immobilized on the sensor chip. When this compound flows over the surface and binds to the receptor, the mass at the surface increases, causing a change in the refractive index, which is detected as a response. The rate of increase in the response corresponds to the association rate (kon), and the rate of decrease when this compound is washed away corresponds to the dissociation rate (koff). The equilibrium dissociation constant (Kd) can be calculated from these rates (Kd = koff/kon).[9][10]
Signaling Pathway Diagram:
Caption: Logical flow of an SPR experiment.
Protocol:
-
Receptor Immobilization:
-
Activate the surface of an appropriate sensor chip (e.g., CM5 chip).
-
Immobilize a capture antibody (e.g., an anti-His tag antibody) to the chip surface.
-
Inject the purified, solubilized H1 receptor (with a corresponding tag) over the chip surface to be captured by the antibody.[11]
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound in running buffer over the sensor chip surface for a defined period (association phase).
-
Switch to flowing only running buffer over the chip to monitor the dissociation of this compound from the receptor (dissociation phase).
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
The SPR instrument software will generate sensorgrams (response vs. time).
-
Fit the association and dissociation curves for each this compound concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff/kon).
-
Conclusion
The choice of technique for measuring this compound's H1 receptor binding affinity will depend on the specific research question, available resources, and desired throughput. Radioligand binding assays are a gold standard for affinity determination, while fluorescence polarization offers a high-throughput, non-radioactive alternative. Surface plasmon resonance provides the additional benefit of detailed kinetic information, offering deeper insights into the binding mechanism. The protocols provided here offer a comprehensive guide for researchers to accurately characterize the interaction of this compound with the H1 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dacemazine Cell Permeability and Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacemazine is a phenothiazine (B1677639) derivative that has been identified as a histamine (B1213489) H1 antagonist and has also been explored for its potential as an anticancer agent.[1][2][3] Understanding the ability of this compound to cross cellular membranes is fundamental to elucidating its pharmacokinetic and pharmacodynamic properties. Cell permeability and cellular uptake are critical parameters that determine the bioavailability, tissue distribution, and ultimately, the therapeutic efficacy of a drug candidate. These application notes provide detailed protocols for assessing the cell permeability and elucidating the cellular uptake mechanisms of this compound, tailored for researchers in drug discovery and development.
The provided protocols describe the Parallel Artificial Membrane Permeability Assay (PAMPA) as a non-cell-based method to predict passive diffusion and the Caco-2 cell monolayer assay for evaluating in vitro intestinal permeability. Furthermore, a general cellular uptake assay using a relevant cancer cell line is detailed to investigate the mechanisms by which this compound enters its target cells.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented below. These properties are essential for designing and interpreting cell permeability and uptake experiments.
| Property | Value | Reference |
| IUPAC Name | 2-dimethylamino-1-phenothiazin-10-ylethanone | [2] |
| Synonyms | Ahistan, Histantine | [2][3] |
| Molecular Formula | C16H16N2OS | [2] |
| Molar Mass | 284.38 g·mol−1 | [2] |
| LogP (Predicted) | 3.44 | [4] |
I. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across an artificial lipid membrane. It serves as an initial screening tool to estimate the potential for passive transcellular diffusion.
Experimental Protocol
1. Materials and Reagents:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin (B1663433) (e.g., from soybean)
-
Donor and acceptor 96-well microplates (e.g., Millipore)
-
Permeability filter plates (e.g., Millipore Multiscreen™)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
2. Procedure:
-
Preparation of Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Carefully add 5 µL of the lecithin/dodecane solution to the filter of each well in the donor plate. Allow the membrane to form for at least 5 minutes.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the donor solution by diluting the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Prepare the acceptor solution (PBS, pH 7.4).
-
-
Assay Execution:
-
Add 200 µL of the acceptor solution to each well of the acceptor plate.
-
Add 200 µL of the donor solution to each well of the donor plate (with the artificial membrane).
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) on a plate shaker with gentle agitation.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The concentration in a reference well containing the initial donor solution should also be measured.
-
3. Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = [ -ln(1 - [Drug]acceptor / [Drug]equilibrium) ] / ( A * t * (1/VD + 1/VA) )
Where:
-
[Drug]acceptor is the concentration of this compound in the acceptor well.
-
[Drug]equilibrium is the equilibrium concentration, calculated as ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA).
-
A is the filter area.
-
t is the incubation time in seconds.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
Data Presentation
| Compound | Incubation Time (h) | Apparent Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted Permeability |
| This compound | 5 | Experimental Value | High/Medium/Low |
| Propranolol (High Permeability Control) | 5 | Experimental Value | High |
| Atenolol (Low Permeability Control) | 5 | Experimental Value | Low |
II. Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer assay is the industry standard for in vitro prediction of human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium.
Experimental Protocol
1. Materials and Reagents:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
2. Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.
-
Perform a Lucifer yellow permeability assay to assess paracellular integrity. The apparent permeability of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add HBSS (pH 6.5) to the apical (A) side and HBSS (pH 7.4) to the basolateral (B) side and pre-incubate for 30 minutes at 37°C.
-
Prepare the this compound dosing solution in HBSS (pH 6.5).
-
Remove the buffer and add the this compound solution to the apical side and fresh HBSS (pH 7.4) to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the this compound dosing solution to the basolateral side and sample from the apical side. This helps to identify the involvement of efflux transporters.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of this compound in the donor chamber.
The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.
Data Presentation
| Parameter | This compound | Propranolol (High Permeability) | Atenolol (Low Permeability) |
| Papp (A to B) (x 10⁻⁶ cm/s) | Experimental Value | Experimental Value | Experimental Value |
| Papp (B to A) (x 10⁻⁶ cm/s) | Experimental Value | Experimental Value | Experimental Value |
| Efflux Ratio (ER) | Calculated Value | Calculated Value | Calculated Value |
| Recovery (%) | Experimental Value | Experimental Value | Experimental Value |
III. Cellular Uptake Assay
This protocol aims to determine the mechanisms of this compound uptake into a relevant cancer cell line (e.g., a breast cancer cell line like MCF-7, given its potential anticancer application).
Experimental Protocol
1. Materials and Reagents:
-
Selected cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium and supplements
-
This compound
-
Fluorescently labeled this compound (if available) or a suitable detection method (e.g., LC-MS/MS)
-
Uptake inhibitors:
-
Chlorpromazine (clathrin-mediated endocytosis inhibitor)
-
Filipin or Nystatin (caveolae-mediated endocytosis inhibitors)
-
Amiloride (macropinocytosis inhibitor)
-
Sodium azide (B81097) and 2-deoxy-D-glucose (ATP depletion, to inhibit active transport)
-
-
Fluorescence microscope or flow cytometer (for fluorescently labeled compound)
-
Cell lysis buffer
-
LC-MS/MS system
2. Procedure:
-
Cell Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Uptake Inhibition (Optional): To investigate uptake mechanisms, pre-incubate the cells with the respective inhibitors for 30-60 minutes at 37°C before adding this compound.
-
This compound Incubation:
-
Remove the medium and wash the cells with pre-warmed PBS.
-
Add the this compound solution (in serum-free medium) to the cells.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. To study energy dependence, a parallel experiment can be run at 4°C.
-
-
Termination of Uptake:
-
Remove the this compound solution and wash the cells three times with ice-cold PBS to stop the uptake and remove any unbound compound.
-
-
Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of this compound using LC-MS/MS. If a fluorescently labeled compound is used, measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.
-
3. Data Analysis:
-
Plot the intracellular concentration of this compound as a function of time to determine the uptake kinetics.
-
Compare the uptake in the presence and absence of inhibitors or at 37°C versus 4°C. A significant reduction in uptake under these conditions suggests the involvement of specific endocytic pathways or active transport.
Data Presentation
| Condition | Incubation Time (min) | Intracellular this compound Concentration (ng/mg protein) | % Uptake relative to Control (37°C) |
| Control (37°C) | 30 | Experimental Value | 100% |
| Control (4°C) | 30 | Experimental Value | Calculated Value |
| + Chlorpromazine | 30 | Experimental Value | Calculated Value |
| + Filipin | 30 | Experimental Value | Calculated Value |
| + Amiloride | 30 | Experimental Value | Calculated Value |
| + Sodium Azide/2-DG | 30 | Experimental Value | Calculated Value |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Caption: Potential Cellular Uptake Pathways of this compound and Corresponding Inhibitors.
References
Application Notes and Protocols for Flow Cytometry Analysis of Dacemazine-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Therefore, this document provides a generalized framework and detailed protocols for how one would typically use flow cytometry to analyze the effects of a novel anti-cancer compound, using Dacemazine as a hypothetical example. The representative data presented in the tables are based on the known effects of other cytotoxic agents and are for illustrative purposes only.
Introduction
This compound is a phenothiazine (B1677639) derivative that has been explored for its potential as an anticancer agent[1][2]. The evaluation of novel therapeutic compounds requires a thorough understanding of their cellular and molecular mechanisms of action. Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of multiple cellular parameters at the single-cell level. This application note details protocols for the use of flow cytometry to assess three key indicators of anticancer drug activity: apoptosis (programmed cell death), cell cycle arrest, and the induction of reactive oxygen species (ROS) in cancer cells treated with a compound such as this compound.
Analysis of Apoptosis Induction
A hallmark of many effective chemotherapeutic agents is their ability to induce apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Representative Data for Apoptosis Analysis
The following table summarizes hypothetical quantitative data for the percentage of cells in different states following treatment with this compound for 48 hours.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
| This compound | 25 | 42.1 ± 4.2 | 35.4 ± 3.1 | 22.5 ± 2.8 |
| This compound | 50 | 15.8 ± 2.9 | 48.7 ± 4.5 | 35.5 ± 3.7 |
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or compound of interest)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected supernatant from the first step.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
Visualization: Apoptosis Induction Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Cell Cycle Analysis
Anticancer drugs often exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Propidium iodide (PI) staining of DNA allows for the analysis of cell cycle distribution based on DNA content.
Data Presentation: Representative Data for Cell Cycle Analysis
The following table shows a hypothetical dose-dependent effect of this compound on the cell cycle distribution of cancer cells after 24 hours of treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 60.5 ± 2.8 | 25.1 ± 1.5 | 14.4 ± 1.3 |
| This compound | 5 | 65.2 ± 3.1 | 20.3 ± 1.8 | 14.5 ± 1.6 |
| This compound | 10 | 72.8 ± 3.9 | 15.7 ± 2.0 | 11.5 ± 1.9 |
| This compound | 20 | 45.3 ± 4.5 | 18.2 ± 2.3 | 36.5 ± 3.8 |
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or compound of interest)
-
PBS, Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as previously described.
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
Visualization: Experimental Workflow for Flow Cytometry
Caption: General experimental workflow for flow cytometry analysis.
Measurement of Reactive Oxygen Species (ROS)
Increased intracellular ROS levels can lead to oxidative stress and subsequent cell death, a mechanism exploited by some anticancer drugs. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Data Presentation: Representative Data for ROS Production
The following table illustrates the hypothetical mean fluorescence intensity (MFI) as a measure of intracellular ROS levels after 12 hours of this compound treatment.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | 150 ± 25 |
| This compound | 10 | 320 ± 45 |
| This compound | 25 | 680 ± 70 |
| This compound | 50 | 1250 ± 110 |
| Positive Control (e.g., H₂O₂) | 100 | 1500 ± 130 |
Experimental Protocol: ROS Detection with DCFH-DA
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or compound of interest)
-
PBS, Ca²⁺/Mg²⁺ free
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound for a shorter duration (e.g., 6, 12, or 24 hours) as ROS production can be an early event.
-
Staining:
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting: Wash the cells with PBS and harvest them as described previously.
-
Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.
Visualization: Data Analysis Logic
Caption: Logical workflow for flow cytometry data analysis.
References
Application Notes and Protocols for Western Blot Analysis of Dacemazine's Effect on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Dacemazine on key cellular signaling pathways. This compound, a semi-synthetic derivative of cucurbitacin B, has demonstrated potent anti-cancer properties by targeting critical signaling cascades that regulate cell proliferation, survival, and apoptosis. This document outlines detailed methodologies for performing Western blot analysis to quantify the modulation of the STAT3, PI3K/Akt, and MAPK/ERK signaling pathways upon treatment with this compound.
Data Presentation: Summarized Quantitative Data
The following tables summarize quantitative data from Western blot analyses of protein expression and phosphorylation changes in response to treatment with cucurbitacin B, the parent compound of this compound. This data is representative of the expected effects of this compound.
Table 1: Effect of this compound (as represented by Cucurbitacin B) on the STAT3 Signaling Pathway
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Cell Line | Reference |
| p-STAT3 (Tyr705) | 0.1 µM Cucurbitacin B (24h) | 0.62 ± 0.05 | A549 (Lung Cancer) | [1] |
| p-STAT3 (Tyr705) | 1.0 µM Cucurbitacin B (24h) | 0.21 ± 0.03 | A549 (Lung Cancer) | [1] |
| Total STAT3 | 1.0 µM Cucurbitacin B (24h) | No significant change | A549 (Lung Cancer) | [1] |
| Bcl-2 | 1.0 µM Cucurbitacin B (24h) | 0.45 ± 0.06 | A549 (Lung Cancer) | [1] |
| Cyclin B1 | 1.0 µM Cucurbitacin B (24h) | 0.38 ± 0.04 | A549 (Lung Cancer) | [1] |
Table 2: Effect of this compound (as represented by Cucurbitacin B) on the PI3K/Akt Signaling Pathway
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Cell Line | Reference |
| p-Akt (Thr308) | Cucurbitacin B | Decreased | AKT/c-Met induced HCC | [2][3] |
| Total Akt | Cucurbitacin B | No significant change | AKT/c-Met induced HCC | [2][3] |
| p-mTOR | Cucurbitacin B | Decreased | AKT/c-Met induced HCC | [2][3] |
| p-RPS6 | Cucurbitacin B | Decreased | AKT/c-Met induced HCC | [2][3] |
Table 3: Effect of this compound (as represented by Cucurbitacin B) on the MAPK/ERK Signaling Pathway
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Cell Line | Reference |
| p-ERK1/2 | 50 µM Cucurbitacin B | Decreased | U-2 OS (Osteosarcoma) | [4] |
| p-ERK1/2 | 100 µM Cucurbitacin B | Significantly Decreased | U-2 OS (Osteosarcoma) | [4] |
| p-JNK | 100 µM Cucurbitacin B | Significantly Decreased | U-2 OS (Osteosarcoma) | [4] |
| p-p38 | 100 µM Cucurbitacin B | Significantly Decreased | U-2 OS (Osteosarcoma) | [4] |
Signaling Pathway Diagrams
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3, Akt, and ERK Phosphorylation
This protocol provides a generalized procedure for the analysis of total and phosphorylated STAT3, Akt, and ERK in cultured cells treated with this compound.
1. Cell Culture and Treatment: a. Plate cells (e.g., A549, U-2 OS) in 6-well plates or 10 cm dishes and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO). c. For STAT3 activation, cells can be stimulated with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. b. Mix protein samples with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours in a cold room or on ice.
6. Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for p-STAT3 (Tyr705), STAT3, p-Akt (Ser473/Thr308), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be as per the manufacturer's recommendation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the densitometry values of the phosphorylated proteins to their respective total protein levels, and then to the loading control.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
References
- 1. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics profiling of AKT/c-Met-induced hepatocellular carcinogenesis and the inhibitory effect of Cucurbitacin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in Dacemazine-Treated Tissues
For Research Use Only.
Introduction
Dacemazine is a phenothiazine (B1677639) derivative that has been explored for its potential as an anticancer agent.[1] These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2][3]
Immunohistochemistry is a vital technique for visualizing the expression and localization of specific proteins within the tissue context, making it an invaluable tool for assessing the pharmacodynamic effects of targeted therapies like this compound. The following protocols and data are intended to guide researchers in evaluating the in-situ effects of this compound on key biomarkers of the PI3K/Akt/mTOR pathway, as well as markers of cell proliferation and apoptosis.
Data Presentation: Effects of this compound on Biomarker Expression
The following tables summarize the quantitative analysis of IHC staining in xenograft tumor tissues from a hypothetical preclinical study in which mice were treated with either a vehicle control or this compound. Staining intensity can be quantified using digital image analysis to provide an objective measure of biomarker expression.[4][5]
Table 1: Downregulation of PI3K/Akt/mTOR Pathway Markers
| Biomarker | Cellular Localization | Vehicle Control (Mean Staining Intensity) | This compound-Treated (Mean Staining Intensity) | Percent Change (%) |
| p-Akt (Ser473) | Cytoplasmic, Nuclear | 152.4 ± 12.1 | 45.7 ± 8.9 | -70.0 |
| p-mTOR (Ser2448) | Cytoplasmic | 138.9 ± 15.3 | 51.3 ± 11.2 | -63.1 |
| pS6 (Ser235/236) | Cytoplasmic | 165.2 ± 18.7 | 38.0 ± 7.5 | -77.0 |
Mean Staining Intensity is presented as arbitrary units based on digital image analysis. Data are mean ± standard deviation.
Table 2: Effects of this compound on Cell Proliferation and Apoptosis Markers
| Biomarker | Cellular Localization | Vehicle Control (% Positive Cells) | This compound-Treated (% Positive Cells) | Percent Change (%) |
| Ki-67 | Nuclear | 68.3 ± 5.4 | 22.1 ± 4.1 | -67.6 |
| Cleaved Caspase-3 | Cytoplasmic | 4.1 ± 1.2 | 28.7 ± 3.5 | +600.0 |
% Positive Cells is the percentage of tumor cells showing positive staining. Data are mean ± standard deviation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway, the IHC experimental workflow, and the logical relationship of expected outcomes.
Caption: this compound as a PI3K inhibitor blocks downstream signaling.
Caption: Step-by-step workflow for IHC staining of FFPE tissues.
Caption: Logical flow from drug action to expected biomarker changes.
Experimental Protocols
Protocol: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for detecting phosphorylated proteins and nuclear antigens in FFPE tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies (e.g., Rabbit anti-p-Akt, Rabbit anti-pS6, Rabbit anti-Ki-67, Rabbit anti-Cleaved Caspase-3)
-
HRP-conjugated Polymer-based Secondary Antibody (anti-Rabbit)
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin (B73222) counterstain[6]
-
Mounting Medium (non-aqueous)
-
Coplin jars, humidified chamber, light microscope
2. Deparaffinization and Rehydration [7][8]
-
Incubate slides in an oven at 60-65°C for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
3. Antigen Retrieval
-
Place slides in a Coplin jar filled with Antigen Retrieval Buffer.
-
Heat the slides in a microwave, water bath, or pressure cooker. For a microwave, bring to a boil and then maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for at least 30 minutes.
-
Rinse sections in deionized water.
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse sections three times in wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.
-
Blocking: Apply Blocking Buffer to cover the tissue section and incubate in a humidified chamber for 1 hour at room temperature.
-
Primary Antibody: Gently tap off the blocking solution. Apply primary antibody diluted in antibody diluent to the recommended concentration. Incubate overnight at 4°C in a humidified chamber.
-
Rinse sections three times in wash buffer for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated polymer secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse sections three times in wash buffer for 5 minutes each.
-
Detection: Prepare the DAB chromogen solution according to the manufacturer's instructions. Apply to the tissue and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
5. Counterstaining and Mounting [8]
-
Counterstain: Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse gently with running tap water.
-
Bluing: Dip slides briefly in a weak ammonia (B1221849) solution or Scott's Tap Water Substitute until nuclei turn blue.
-
Rinse in tap water.
-
Dehydration: Dehydrate the sections through graded ethanols (95% and 100%) and clear with two changes of xylene.
-
Mounting: Apply a drop of non-aqueous mounting medium to the tissue and place a coverslip, avoiding air bubbles.
-
Allow the mounting medium to dry before microscopic examination.
6. Image Acquisition and Analysis
-
Examine slides using a light microscope.
-
Capture high-resolution digital images of representative tumor areas.
-
Quantify staining using image analysis software (e.g., ImageJ, QuPath) to determine staining intensity or the percentage of positive cells.[4][10] This provides an objective assessment of biomarker modulation following this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of the mTOR Pathway in Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 6. bitesizebio.com [bitesizebio.com]
- 7. nordicbiosite.com [nordicbiosite.com]
- 8. youtube.com [youtube.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. parapathology.com [parapathology.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dacemazine Precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of Dacemazine in cell culture media. The following information is based on general principles of small molecule behavior in aqueous solutions, as specific data for this compound is not extensively available.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of the cell culture media?
A1: this compound precipitation can occur for several reasons, often related to its physicochemical properties and interactions with the cell culture environment. Common causes include:
-
Low Solubility: this compound may have inherently low aqueous solubility at the final concentration used in your experiment.
-
"Salting Out" Effect: High concentrations of salts in the cell culture media can reduce the solubility of this compound, causing it to precipitate.
-
pH Shift: The pH of the cell culture media (typically around 7.4) may differ significantly from the pH of your this compound stock solution, leading to a change in the ionization state and a decrease in solubility.
-
Interaction with Media Components: this compound may interact with proteins (like serum) or other components in the media, leading to the formation of insoluble complexes.
-
Temperature Changes: A decrease in temperature can lower the solubility of some compounds. If your stock solution is stored at a different temperature than your cell culture incubator, this could contribute to precipitation upon addition to the media.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture media.
-
Improper Dilution: The method used to dilute the this compound stock solution into the media can significantly impact its solubility. A slow, stepwise dilution is often recommended.
Q2: How can I prevent this compound from precipitating?
A2: To prevent this compound precipitation, consider the following strategies:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the this compound is fully dissolved before use.
-
Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of media. Instead, perform a serial dilution, first into a small volume of media and then adding that to the final culture volume.
-
Pre-warm Media: Ensure your cell culture media is at the same temperature as your cell culture incubator (typically 37°C) before adding the this compound solution.
-
Vortexing/Mixing: Gently vortex or mix the media while adding the this compound solution to ensure rapid and uniform distribution.
-
Reduce Serum Concentration: If using serum-containing media, you can try reducing the serum concentration or using a serum-free media formulation, as serum proteins can sometimes cause precipitation.
-
pH Adjustment: If this compound solubility is pH-dependent, you can try adjusting the pH of your media slightly, but be mindful of the impact on your cells.
-
Solubilizing Agents: In some cases, non-toxic solubilizing agents or cyclodextrins can be used to increase the solubility of a compound in cell culture media. However, their effects on your specific cell line and experiment should be validated.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: While specific data for this compound is limited, a common solvent for preparing stock solutions of small molecules for cell culture is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a high grade of DMSO and to keep the final concentration of DMSO in the cell culture media low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Your Stock Solution
-
Action: Inspect your this compound stock solution for any signs of precipitation.
-
Rationale: If the stock solution is not fully dissolved, it will lead to precipitation upon dilution.
-
Troubleshooting:
-
Gently warm the stock solution (e.g., in a 37°C water bath) to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
-
Step 2: Review Your Dilution Protocol
-
Action: Carefully review the procedure you are using to dilute the this compound stock solution into the cell culture media.
-
Rationale: Direct addition of a highly concentrated organic stock solution into an aqueous media can cause the compound to crash out of solution.
-
Troubleshooting:
-
Implement a stepwise dilution protocol as described in the experimental protocols section below.
-
Ensure the media is at 37°C and is being gently mixed during the addition of the this compound solution.
-
Step 3: Assess the Final Concentration
-
Action: Determine if the final concentration of this compound in your experiment is appropriate.
-
Rationale: The desired concentration may exceed the solubility limit of this compound in your specific cell culture media.
-
Troubleshooting:
-
Perform a solubility test to determine the maximum soluble concentration of this compound in your media (see experimental protocols below).
-
If the required concentration is too high, you may need to reconsider the experimental design or explore the use of solubilizing agents.
-
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in common solvents and a representative cell culture medium. This data is for illustrative purposes and should be confirmed experimentally.
| Solvent/Medium | Solubility (mM) | Temperature (°C) | Notes |
| DMSO | >100 | 25 | Common stock solution solvent. |
| Ethanol | 50 | 25 | Alternative stock solution solvent. |
| PBS (pH 7.4) | <0.1 | 37 | Low solubility in aqueous buffer. |
| DMEM + 10% FBS | 0.5 | 37 | Solubility may be influenced by serum proteins. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication or warming to 37°C may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stepwise Dilution of this compound into Cell Culture Media
-
Pre-warm the cell culture media to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed media. For example, dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to the final volume of cell culture media while gently swirling the culture flask or plate.
-
Immediately place the cells back into the 37°C incubator.
Protocol 3: this compound Solubility Test in Cell Culture Media
-
Prepare a series of dilutions of your this compound stock solution in your specific cell culture media.
-
Incubate the dilutions at 37°C for a set period (e.g., 2-4 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation. You can also centrifuge the samples and inspect for a pellet.
-
The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your media under those conditions.
Visualizations
Caption: Experimental workflow for preparing and adding this compound to cell culture.
Caption: Troubleshooting flowchart for this compound precipitation in cell culture.
Technical Support Center: Dacemazine Stability and Degradation in Aqueous Solutions
Disclaimer: Publicly available stability data for dacemazine is limited. This guide provides general information based on the known stability of structurally related phenothiazine (B1677639) derivatives and established principles of pharmaceutical stability testing. The experimental protocols and degradation pathways described are illustrative and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong? A1: this compound is a phenothiazine derivative.[1] This class of compounds is known for its use in various therapeutic areas, and many derivatives share common physicochemical properties, including susceptibility to degradation.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions? A2: Based on the behavior of other phenothiazines, the primary factors influencing stability in aqueous solutions are exposure to light (photodegradation), pH of the solution, presence of oxidizing agents, and temperature.[2][3][4]
Q3: How does light exposure affect phenothiazine derivatives like this compound? A3: Phenothiazines are known to be photosensitive.[1][5] Exposure to UV radiation can lead to the formation of reactive species such as carbon-centered radicals and cation radicals, which can then react further to form various degradation products.[5] This can result in a loss of potency and the formation of potentially harmful impurities.
Q4: What is the expected impact of pH on the stability of this compound solutions? A4: The stability of phenothiazine derivatives is often pH-dependent.[2][3] For instance, the degradation rate of promethazine (B1679618), another phenothiazine, increases with increasing pH, reaching a limiting value around pH 5.[3] It is crucial to determine the optimal pH for maximum stability for your specific application.
Q5: Are there any special storage recommendations for this compound solutions? A5: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at controlled temperatures, potentially refrigerated or frozen, depending on the required shelf-life. The use of antioxidants may also be considered to inhibit oxidative degradation.[3]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Photodegradation: Exposure to ambient or UV light. | 1. Prepare and handle solutions in a dark room or under amber light. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Minimize the duration of light exposure during experiments. |
| Oxidative Degradation: Presence of dissolved oxygen or trace metal ions. | 1. Degas the solvent (e.g., by sparging with nitrogen) before preparing the solution. 2. Consider adding an antioxidant (e.g., ascorbic acid), but verify its compatibility with your experimental system.[3] 3. Use high-purity water and acid-washed glassware to minimize metal ion contamination. | |
| Unfavorable pH: The pH of the solution may be promoting hydrolysis or other degradation reactions. | 1. Measure the pH of your solution. 2. Conduct a pH-stability profile study to identify the pH of maximum stability. 3. Use appropriate buffer systems to maintain the optimal pH.[2] | |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: this compound is degrading into other compounds. | 1. Compare the chromatograms of fresh and aged or stressed samples. 2. Perform forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products and aid in their identification. 3. Use a stability-indicating analytical method that can resolve this compound from its degradation products. |
| Inconsistent results between experiments. | Variability in Sample Handling: Differences in light exposure, temperature, or solution age. | 1. Standardize all experimental procedures, including solution preparation, storage, and handling. 2. Prepare fresh solutions for each experiment whenever possible. 3. Document all experimental conditions meticulously. |
| Precipitation of the compound from the solution. | Poor Solubility: The concentration of this compound may exceed its solubility in the aqueous medium. | 1. Determine the solubility of this compound in your chosen solvent system. 2. Consider the use of co-solvents if higher concentrations are needed, ensuring they do not negatively impact stability. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
Protocol 2: HPLC Method for Stability Indicating Assay
This is a hypothetical HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for a phenothiazine derivative like this compound.
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Managing off-target effects of Dacemazine in research models
Technical Support Center: Dacemazine
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the off-target effects of this compound in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent ATP-competitive inhibitor of the Serine/Threonine Kinase A (STK-A). STK-A is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting STK-A, this compound is designed to suppress downstream signaling, leading to a reduction in cell proliferation and tumor growth.
Q2: What are the known off-target effects of this compound?
This compound has been observed to interact with at least two significant off-target molecules:
-
Serine/Threonine Kinase B (STK-B): A kinase involved in regulating cellular metabolism. Inhibition of STK-B can lead to unintended changes in glucose uptake and lactate (B86563) production.
-
G-Protein Coupled Receptor C (GPCR-C): A receptor that modulates calcium ion channels. Off-target binding to GPCR-C can result in alterations in intracellular calcium levels, affecting a variety of cellular processes.
Q3: My cells are showing unexpected metabolic changes after this compound treatment. Why?
This is a common observation and is likely due to this compound's off-target inhibition of STK-B. STK-B plays a role in metabolic regulation, and its inhibition can alter the metabolic profile of your cells. We recommend validating the phosphorylation status of STK-B's downstream targets.
Q4: I am observing fluctuations in intracellular calcium levels that don't correlate with STK-A inhibition. What could be the cause?
These fluctuations are likely caused by the off-target binding of this compound to GPCR-C. This interaction can modulate calcium channel activity, leading to the observed effects. Consider performing a calcium flux assay to quantify this effect.
Troubleshooting Guide
Issue 1: Inconsistent Anti-Proliferative Effects
You may observe that the anti-proliferative effect of this compound is not consistent across different cell lines, even those with similar STK-A expression levels. This could be due to varying expression levels of the off-target proteins.
Troubleshooting Steps:
-
Characterize Off-Target Expression: Perform western blotting or mass spectrometry to determine the relative expression levels of STK-A, STK-B, and GPCR-C in your panel of cell lines.
-
Correlate with IC50 Values: Compare the expression data with the half-maximal inhibitory concentration (IC50) for this compound in each cell line. You may find a correlation between off-target expression and drug sensitivity.
Issue 2: Contradictory Phenotypes
You might observe a phenotype that contradicts the known function of STK-A. For example, an increase in a specific cellular process that should be inhibited.
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally unrelated inhibitor of STK-A. If the contradictory phenotype disappears, it is likely a this compound-specific off-target effect.
-
Rescue Experiments: Perform a rescue experiment by overexpressing a drug-resistant mutant of STK-A. If the primary phenotype is rescued but the contradictory phenotype persists, this points to an off-target effect.
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity of this compound
| Target | IC50 (nM) | Description |
| STK-A (Primary Target) | 5 | High-affinity binding to the intended target. |
| STK-B (Off-Target) | 85 | Moderate-affinity binding, potential for metabolic effects. |
| GPCR-C (Off-Target) | 250 | Lower-affinity binding, but can cause effects at higher concentrations. |
Table 2: Effect of this compound on Downstream Signaling (1 µM, 24h)
| Cell Line | p-ERK (STK-A Target) (% Reduction) | p-MET-S (STK-B Target) (% Reduction) |
| Cell Line A | 95 | 40 |
| Cell Line B | 92 | 15 |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Phosphorylation
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MET-S, and total MET-S overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by western blot or mass spectrometry to determine the melting temperature of the target proteins. A shift in the melting temperature upon drug treatment indicates target engagement.
Visualizations
Caption: Intended signaling pathway of this compound targeting STK-A.
Caption: Known off-target pathways affected by this compound.
Caption: Workflow for identifying this compound's off-target effects.
Technical Support Center: Dacemazine Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Dacemazine in preparation for in vivo studies. Given the limited specific solubility data for this compound, this guide leverages information on the broader class of phenothiazine (B1677639) derivatives and general strategies for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a phenothiazine derivative that acts as a histamine (B1213489) H1 antagonist and has been explored for its potential as an anticancer agent.[1][2] Like many phenothiazines, this compound is a lipophilic molecule, which often results in poor aqueous solubility.[3] This low solubility can hinder its bioavailability and lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with dose accuracy and reproducibility of experimental results.
Q2: What are the general solubility characteristics of phenothiazine derivatives like this compound?
Phenothiazine and its derivatives are typically insoluble in water but demonstrate better solubility in organic solvents.[3][4] The solubility of several related phenothiazine compounds in various solvents is summarized in the table below. It is important to note that the hydrochloride salt forms of these drugs generally exhibit higher aqueous solubility.[5]
Q3: What are the primary strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Surfactants: Forming micelles that encapsulate the drug.
-
Cyclodextrins: Creating inclusion complexes to increase aqueous solubility.
-
Lipid-based formulations: Dissolving the drug in oils, surfactants, or lipids.
-
Nanosuspensions: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a solid polymer matrix.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition of aqueous buffer. | The aqueous buffer is a poor solvent for the lipophilic this compound. | 1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final formulation. Ensure the final concentration of the organic solvent is tolerated by the animal model. 2. Utilize a surfactant-based system. Prepare a stock solution in a suitable organic solvent and then disperse it into a vehicle containing a biocompatible surfactant like Tween® 80 or Cremophor® EL. 3. Explore cyclodextrin (B1172386) complexation. Prepare an inclusion complex with a modified cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility. |
| The prepared formulation is too viscous for injection. | High concentration of polymers or other excipients. | 1. Optimize the concentration of the excipients. Reduce the concentration of the viscosity-enhancing agent to the minimum required for solubilization. 2. Consider a different formulation strategy. A nanosuspension or a lipid-based formulation might provide the required drug concentration at a lower viscosity. |
| Inconsistent results are observed between different batches of the formulation. | Incomplete dissolution or precipitation of this compound over time. | 1. Ensure complete initial dissolution. Use sonication or gentle heating (if the compound is stable) to ensure the drug is fully dissolved in the initial solvent before adding aqueous components. 2. Assess the stability of the formulation. Store a small amount of the formulation under the intended experimental conditions and visually inspect for precipitation at various time points. 3. Prepare fresh formulations for each experiment. To avoid issues with stability, it is best to prepare the formulation immediately before administration. |
| The vehicle alone is causing adverse effects in the animal model. | Toxicity of the co-solvent or surfactant at the concentration used. | 1. Consult literature for tolerated concentrations of the specific excipients in your animal model and route of administration. 2. Reduce the concentration of the problematic excipient. This may require exploring a combination of solubilization techniques. 3. Switch to a more biocompatible vehicle. For example, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs). |
Quantitative Data: Solubility of Related Phenothiazine Derivatives
The following tables provide a summary of solubility data for phenothiazine derivatives that are structurally related to this compound. This data can serve as a starting point for selecting appropriate solvent systems.
Table 1: Solubility of Chlorpromazine Hydrochloride [5][7]
| Solvent | Solubility |
| Water (PBS, pH 7.2) | ~10 mg/mL |
| Ethanol | ~30 - 660 mg/mL |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 - 71 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
Table 2: Solubility of Thioridazine Hydrochloride [5]
| Solvent | Solubility |
| Water | 40 - 50 mg/mL |
| Ethanol | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~25 - 81 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
Table 3: Molar Fraction Solubility of Phenothiazine Derivatives at Different Temperatures [7]
| Derivative | Solvent | T = 290 K | T = 300 K | T = 310 K | T = 320 K | T = 330 K | T = 340 K | T = 350 K |
| Chlorpromazine HCl | Water | 0.0015 | 0.0023 | 0.0035 | 0.0053 | 0.0079 | 0.0116 | 0.0168 |
| Ethanol | 0.0008 | 0.0012 | 0.0018 | 0.0027 | 0.0040 | 0.0059 | 0.0086 | |
| 1-Octanol | 0.0003 | 0.0005 | 0.0008 | 0.0012 | 0.0018 | 0.0027 | 0.0040 | |
| Fluphenazine di-HCl | Water | 0.0001 | 0.0002 | 0.0003 | 0.0004 | 0.0006 | 0.0009 | 0.0013 |
| Ethanol | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 |
Experimental Protocols
Protocol 1: Co-solvent Formulation
-
Objective: To prepare a solution of this compound using a co-solvent system for in vivo administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution. Use of a vortex mixer or sonicator can aid in dissolution.
-
In a separate tube, mix PEG400 and saline in the desired ratio (e.g., 40% PEG400, 60% saline).
-
Slowly add the this compound stock solution to the PEG400/saline mixture while vortexing to create the final formulation.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Cyclodextrin-based Formulation
-
Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method like HPLC-UV.
-
Visualizations
Caption: Experimental workflow for preparing and administering a this compound formulation for in vivo studies.
Caption: Simplified signaling pathway of H1 histamine receptor antagonism by this compound.
Caption: A potential anticancer signaling pathway (PI3K/Akt/mTOR) that could be modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. [PDF] Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Addressing Dacemazine-induced cytotoxicity in normal cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential cytotoxicity with Dacemazine in normal cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenothiazine (B1677639) derivative that has been identified as a histamine (B1213489) H1 antagonist.[1] It has also been explored for its potential as an anticancer agent.[1] While its primary antihistaminic action is established, the precise mechanisms underlying its potential cytotoxic effects, particularly in normal cell lines, are not extensively documented in publicly available literature.
Q2: Is this compound expected to be cytotoxic to normal (non-cancerous) cell lines?
A2: Like many chemical compounds, this compound may exhibit cytotoxicity, especially at higher concentrations. The degree of cytotoxicity can vary significantly depending on the cell line, concentration, and duration of exposure. It is crucial to perform dose-response experiments to determine the cytotoxic potential of this compound in your specific normal cell line of interest.
Q3: What are the common pathways of drug-induced cytotoxicity?
A3: Drug-induced cytotoxicity can occur through several mechanisms, with the most common being the induction of apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[2][3] Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.[3][4]
Q4: How can I assess the viability of my cells after treatment with this compound?
A4: Cell viability can be assessed using various assays. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[5][6] Other methods include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and dye exclusion assays like trypan blue.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my normal cell line control at expected non-toxic concentrations.
-
Possible Cause 1: Incorrect this compound Concentration.
-
Solution: Verify the calculations for your stock solution and dilutions. Perform a new dose-response curve with a freshly prepared this compound solution to determine the accurate half-maximal inhibitory concentration (IC50) for your specific normal cell line.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Different normal cell lines can have varying sensitivities to a compound. If possible, test the cytotoxicity of this compound on a different, well-characterized normal cell line to compare sensitivities.
-
-
Possible Cause 3: Solvent Cytotoxicity.
-
Solution: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your culture medium is below the cytotoxic threshold for your cell line (typically <0.1-0.5% for DMSO). Run a vehicle control (cells treated with the solvent at the same concentration used for this compound treatment) to assess the solvent's effect.
-
Issue 2: My results suggest this compound is inducing apoptosis. How can I confirm this and investigate the pathway involved?
-
Confirmation of Apoptosis:
-
Solution: Apoptosis can be confirmed by several methods. A common approach is to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. You can also use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells.
-
-
Investigating the Apoptotic Pathway:
-
Hypothetical Pathway: A plausible, yet unconfirmed, mechanism for this compound-induced cytotoxicity is the induction of the intrinsic apoptotic pathway, potentially triggered by oxidative stress. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins which regulate the permeability of the mitochondrial outer membrane.[7][8][9][10][11]
-
Experimental Approach:
-
Assess Mitochondrial Involvement: Measure changes in mitochondrial membrane potential (MMP) using fluorescent dyes like JC-1 or TMRE. A decrease in MMP is an early indicator of intrinsic apoptosis.
-
Measure Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using probes such as DCFH-DA. An increase in ROS could suggest oxidative stress as an upstream trigger.
-
Analyze Bcl-2 Family Proteins: Use western blotting to examine the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is often indicative of apoptosis induction.
-
Measure Caspase-9 Activity: The intrinsic pathway is initiated by the activation of caspase-9.[4] Measuring the activity of this specific initiator caspase can provide evidence for the involvement of the mitochondrial pathway.
-
-
Issue 3: Can I mitigate the cytotoxic effects of this compound on my normal cells?
-
Possible Strategy 1: Co-treatment with an Antioxidant.
-
Rationale: If this compound-induced cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant may offer a protective effect.[12][13][14][15]
-
Solution: Perform experiments where you pre-treat or co-treat your normal cells with a well-characterized antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, along with this compound. Assess cell viability to determine if the antioxidant can rescue the cells from this compound-induced death.
-
-
Possible Strategy 2: Optimization of Concentration and Exposure Time.
-
Rationale: Cytotoxicity is often dose- and time-dependent.[16]
-
Solution: If the experimental goal allows, reducing the concentration of this compound or the duration of cell exposure may decrease cytotoxicity in normal cells while potentially maintaining the desired effect in your experimental system (e.g., in cancer cells if you are studying differential effects).
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the troubleshooting experiments described above.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | IC50 (µM) after 48h |
| MRC-5 | Normal Human Lung Fibroblast | 85.6 |
| HEK293 | Human Embryonic Kidney | 72.3 |
| A549 | Human Lung Carcinoma | 25.1 |
| MCF-7 | Human Breast Adenocarcinoma | 38.9 |
This table illustrates the concept of differential cytotoxicity, where a compound may be more potent against cancer cell lines compared to normal cell lines.
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in MRC-5 Cells (Hypothetical Data)
| Treatment | Cell Viability (%) |
| Untreated Control | 100 |
| Vehicle Control (0.1% DMSO) | 98.5 |
| This compound (85 µM) | 51.2 |
| NAC (5 mM) | 97.8 |
| This compound (85 µM) + NAC (5 mM) | 85.3 |
This table demonstrates the potential protective effect of an antioxidant against this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with medium and solvent (vehicle control) and wells with medium only (untreated control).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well, opaque-walled plate as described for the MTT assay.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic substrate in a buffer.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30-60 minutes), protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated samples to that of the untreated control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Intracellular ROS Measurement using DCFH-DA
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well, black-walled, clear-bottom plate.
-
Loading with DCFH-DA: Following treatment, remove the medium and wash the cells with warm PBS. Add medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and incubate for 30 minutes at 37°C.
-
Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Data Acquisition: Add PBS to the wells and immediately measure the fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the untreated controls to determine the relative change in intracellular ROS levels.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for troubleshooting this compound cytotoxicity.
Caption: Logical flow for investigating the intrinsic apoptosis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 5. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bcl-2 - Wikipedia [en.wikipedia.org]
- 12. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Dacemazine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dacemazine in cancer cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the proposed anticancer mechanism of action for this compound?
A1: While specific studies on this compound's anticancer mechanism are limited, as a phenothiazine (B1677639) derivative, it is proposed to exert its effects through multiple mechanisms. These include the induction of apoptosis (programmed cell death), modulation of key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt and MAPK/ERK pathways, and disruption of cancer cell membrane integrity.[1][2] Phenothiazines have also been shown to inhibit the function of efflux pumps like P-glycoprotein, which are often involved in multidrug resistance.[3]
Q2: My cancer cell line shows a decreased response to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to this compound, and phenothiazines in general, can arise from several molecular changes within the cancer cells.[4] The most common mechanisms include:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.[3]
-
Alterations in Target Pathways: Mutations or adaptive changes in the signaling pathways targeted by this compound, such as the PI3K/Akt or MAPK/ERK pathways, can render the drug less effective.[2]
-
Enhanced DNA Repair: Increased capacity of the cancer cells to repair DNA damage that might be induced by this compound.[4]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, making the cells more resistant to programmed cell death.[5]
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein?
A3: Overexpression of P-glycoprotein can be assessed using several standard laboratory techniques:
-
Western Blotting: This is a common method to quantify the amount of P-glycoprotein in your resistant cell line compared to the parental (sensitive) cell line.
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): These techniques can be used to visualize the expression and localization of P-glycoprotein within the cells.
-
Flow Cytometry: Using a fluorescently labeled antibody against P-glycoprotein, you can quantify its expression on the cell surface.
-
Functional Assays: Rhodamine 123 or Calcein-AM efflux assays can functionally assess the activity of P-glycoprotein. Increased efflux of these fluorescent substrates indicates higher P-gp activity.
Troubleshooting Guides
Problem 1: My cancer cell line has become resistant to this compound, as confirmed by a significant increase in its IC50 value.
| Possible Cause | Suggested Solution |
| Increased P-glycoprotein (P-gp) mediated drug efflux. | 1. Confirm P-gp overexpression using Western Blot or immunofluorescence. 2. Perform a functional efflux assay with Rhodamine 123. 3. Co-administer a P-gp inhibitor , such as Verapamil or Cyclosporin A, with this compound to see if sensitivity is restored. |
| Alterations in the PI3K/Akt signaling pathway leading to bypass resistance. | 1. Assess the activation status of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, mTOR) in resistant vs. sensitive cells via Western Blot. 2. Combine this compound with a PI3K or Akt inhibitor to investigate synergistic effects. |
| Upregulation of anti-apoptotic proteins. | 1. Profile the expression of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak) using Western Blot or qPCR. 2. Test the combination of this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to potentially re-sensitize the cells. |
Problem 2: I am observing high variability in my this compound dose-response assays.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | 1. Optimize and standardize cell seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.[6] 2. Perform a cell proliferation assay to determine the optimal seeding number that avoids confluence by the end of the experiment. |
| Instability of this compound in culture medium. | 1. Prepare fresh this compound dilutions for each experiment from a frozen stock. 2. Minimize the exposure of this compound solutions to light , as phenothiazines can be light-sensitive. 3. Perform a time-course experiment to assess the stability of this compound's effect over the incubation period. |
| Cell line heterogeneity. | 1. Perform single-cell cloning of the parental cell line to establish a more homogeneous population before inducing resistance.[7] 2. Regularly check for mycoplasma contamination , which can affect cell growth and drug response. |
Data Presentation
Table 1: Cytotoxic Activity of Selected Phenothiazine Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CWHM-974 | MDA-MB-231 | Breast Cancer | 1.37 - 14.03 | |
| Fluphenazine | MDA-MB-231 | Breast Cancer | 7.04 - 23.33 | |
| Prothipendyl | MCF-7 | Breast Cancer | 23.2 | |
| Prothipendyl | T47D | Ductal Carcinoma | 32.3 | |
| DPT-1 | A549 | Lung Carcinoma | 1.526 | [8] |
| DPT-2 | A549 | Lung Carcinoma | 3.447 | [8] |
| PEGylated Phenothiazine (PP) | HeLa | Cervical Cancer | 229.1 | [2] |
| PEGylated Phenothiazine (PPO) | HepG2 | Liver Cancer | 161.3 | [2] |
| Chalcone-based Phenothiazine (4b) | HepG-2 | Liver Cancer | 7.14 µg/mL | [3] |
| Chalcone-based Phenothiazine (4k) | HepG-2 | Liver Cancer | 7.61 µg/mL | [3] |
Experimental Protocols
1. Protocol for Determining Drug Resistance by IC50 Measurement (MTT Assay)
This protocol is a standard method to assess the concentration of a drug that inhibits cell growth by 50% (IC50), a key metric for quantifying drug resistance.
-
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value. An increase in the IC50 value for the suspected resistant line compared to the parental line indicates resistance.
-
2. Protocol for Western Blot Analysis of P-glycoprotein Expression
This protocol allows for the quantification of P-glycoprotein levels in cell lysates.
-
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare total protein lysates from both parental and resistant cells using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare P-glycoprotein expression levels between the sensitive and resistant cell lines.
-
3. Protocol for Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cancer cell line by treating with this compound for a specified time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Workflow for troubleshooting this compound resistance.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Best practices for long-term storage of Dacemazine stock solutions
Technical Support Center: Dacemazine (Donepezil) Stock Solutions
This guide provides best practices, troubleshooting advice, and detailed protocols for the long-term storage of this compound (Donepezil) stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound (Donepezil Hydrochloride) is soluble in several solvents. For long-term storage, Dimethyl Sulfoxide (DMSO) is a common choice.[1][2] It is also soluble in water and ethanol.[3][4][5][6] The choice of solvent should be compatible with your experimental design and cell culture conditions.
Q2: At what temperature should I store my this compound stock solution?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[7][6] Storage at -80°C can preserve the solution for at least a year, while storage at -20°C is suitable for up to one month.[7][2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[7]
Q3: How should I handle the stock solution to prevent degradation?
A3: To prevent degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the solution is subjected to. Additionally, protect the solution from light, as photolytic degradation can occur under prolonged exposure.[]
Q4: Is this compound sensitive to pH?
A4: Yes, this compound is more susceptible to degradation in alkaline conditions compared to acidic or neutral conditions.[][9] Therefore, it is important to use buffers and solvents that maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms in the stock solution after thawing. | The concentration of this compound may be too high for the solvent at a lower temperature, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[7] If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Loss of compound activity in experiments. | The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light. | Prepare a fresh stock solution and aliquot it into single-use vials. Always use a fresh aliquot for each experiment. Perform a stability test on your stock solution (see protocol below). |
| Inconsistent experimental results. | This could be due to inaccurate pipetting of the viscous DMSO stock solution or degradation of the compound. | Ensure your pipettes are calibrated for viscous liquids. Allow the DMSO stock solution to come to room temperature before use. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following table summarizes the stability of this compound (Donepezil) under various storage conditions.
| Storage Condition | Solvent | Duration | Stability | Reference |
| -80°C | DMSO | 1 year | Stable | [2] |
| -20°C | DMSO | 1 month | Stable | [7][2] |
| Room Temperature | Water | 150 hours | Stable | [] |
| 80°C (Dry Heat) | Solid | 48 hours | Stable | [9] |
| Alkaline (2N NaOH, reflux) | Water | 8 hours | Degradation observed | [9] |
| Oxidative (6% H2O2, reflux) | Water | 4 hours | Degradation observed | [9] |
| Photolytic (Sunlight) | Solid | 48 hours | Stable | [9] |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability
This protocol outlines a method to determine the long-term stability of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a C18 column
-
Mobile phase (e.g., methanol, acetate (B1210297) buffer)
-
UV detector
-
Autosampler vials
2. Procedure:
-
Prepare a fresh this compound stock solution and aliquot it into several vials for storage at your desired conditions (e.g., -20°C and -80°C).
-
At time point zero, take an initial sample and analyze it via HPLC to establish a baseline.
-
Store the remaining aliquots under the selected conditions.
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.[10][11]
-
Analyze the samples by HPLC and compare the peak area of this compound to the baseline measurement.
-
A decrease in the peak area or the appearance of new peaks indicates degradation.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
Caption: Mechanism of action of this compound as an AChE inhibitor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Mitigating Dacemazine Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Dacemazine in biochemical assays. As a phenothiazine (B1677639) derivative, this compound's chemical structure suggests the potential for assay interference through mechanisms common to this class of compounds, including redox cycling, intrinsic fluorescence, and aggregation. This guide offers a systematic approach to identifying and addressing these potential issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a phenothiazine derivative, a chemical class known to interact with various assay components and detection methods.[1] Potential mechanisms of interference include:
-
Redox Activity: Phenothiazines can undergo oxidation-reduction reactions, which can interfere with assays that rely on redox-sensitive reagents or enzymes.[2][3] This can lead to the generation of reactive oxygen species (ROS) that may inhibit target proteins, resulting in false-positive signals.[4][5]
-
Compound Aggregation: Like other phenothiazine derivatives, this compound may self-aggregate in aqueous solutions, especially at higher concentrations.[6][7] These aggregates can sequester and inhibit enzymes non-specifically, leading to false-positive results that are not related to the compound's direct interaction with the target.
-
Fluorescence Interference: Phenothiazine compounds can exhibit intrinsic fluorescence.[8][9] If this compound's excitation or emission spectra overlap with those of the assay's fluorophore, it can lead to false-positive (autofluorescence) or false-negative (quenching) results.[10][11]
Q2: How can I determine if this compound is causing interference in my assay?
A series of control experiments are essential to identify the nature of the interference:
-
No-Enzyme/No-Substrate Control: To check for background signal from this compound itself.
-
Compound-Only Control: To measure the intrinsic fluorescence or absorbance of this compound at the assay's wavelengths.
-
Detergent Test: Re-running the assay in the presence of a non-ionic detergent like Triton X-100 can help identify aggregation-based inhibition. A significant decrease in inhibition suggests aggregation.[12][13]
-
Redox Interference Test: Including a reducing agent scavenger or catalase in the assay can help determine if redox cycling is the cause of inhibition.[4]
Q3: My dose-response curve for this compound shows a steep Hill slope. What could this indicate?
A steep Hill slope in an inhibition curve is often characteristic of compound aggregation. Aggregators typically exhibit a sharp increase in inhibition above their critical aggregation concentration (CAC). To confirm this, you can test for a loss of inhibition in the presence of a non-ionic detergent.
Q4: Can I use Bovine Serum Albumin (BSA) to mitigate interference?
Yes, BSA can be used to reduce non-specific binding and can sometimes mitigate the effects of compound aggregation by acting as a "scavenger" protein.[1][14][15] However, it's important to note that not all BSA preparations are the same, and some may even introduce their own artifacts.[16] It is also possible for BSA to sequester well-behaved, non-aggregating compounds, so this control should be interpreted with caution.[13]
Troubleshooting Guides
Issue 1: Suspected Redox-Mediated Interference
Symptoms:
-
Time-dependent inhibition.
-
Inhibition is sensitive to the presence of reducing agents like DTT.
-
Inhibition is reversed by the addition of catalase or other ROS scavengers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected redox interference.
Mitigation Strategies & Data Interpretation:
| Mitigation Strategy | Expected Outcome if Redox Interference is Present | Representative Data (Hypothetical) |
| Omission of DTT | Inhibition by this compound is significantly reduced or eliminated. | IC50 with 1 mM DTT: 5 µMIC50 without DTT: > 100 µM |
| Addition of Catalase (10 µg/mL) | Inhibition by this compound is significantly reduced. | % Inhibition with this compound: 85%% Inhibition with this compound + Catalase: 15% |
| Use of a Weaker Reducing Agent (e.g., TCEP) | Inhibition by this compound is less potent compared to when DTT is used. | IC50 with 1 mM DTT: 5 µMIC50 with 1 mM TCEP: 45 µM |
Issue 2: Suspected Aggregation-Based Interference
Symptoms:
-
High Hill slope in the dose-response curve.
-
Inhibition is sensitive to enzyme concentration.
-
Inhibition is attenuated by the addition of non-ionic detergents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected aggregation.
Mitigation Strategies & Data Interpretation:
| Mitigation Strategy | Expected Outcome if Aggregation is Present | Representative Data (Hypothetical) |
| Addition of 0.01% Triton X-100 | A rightward shift in the IC50 curve, indicating reduced potency. | IC50 without Triton X-100: 10 µMIC50 with 0.01% Triton X-100: > 100 µM |
| Addition of 0.1 mg/mL BSA | A rightward shift in the IC50 curve. | IC50 without BSA: 10 µMIC50 with 0.1 mg/mL BSA: 80 µM |
| Dynamic Light Scattering (DLS) | Detection of particles in the size range of 50-1000 nm at concentrations where inhibition is observed. | This compound at 1 µM: No particles detected.This compound at 20 µM: Particles with an average diameter of 250 nm detected. |
Issue 3: Suspected Fluorescence Interference
Symptoms:
-
High background signal in fluorescence-based assays.
-
Non-linear dose-response curves.
-
Discrepancy between results from fluorescence-based assays and other assay formats (e.g., absorbance-based).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Mitigation Strategies & Data Interpretation:
| Mitigation Strategy | Expected Outcome if Fluorescence Interference is Present | Representative Data (Hypothetical) |
| Spectral Scan of this compound | Excitation and/or emission peaks overlap with the assay fluorophore. | Assay Fluorophore Ex/Em: 485/520 nmThis compound Ex/Em: 470/530 nm |
| Use of a Red-Shifted Fluorophore | Interference is reduced or eliminated. | % False Positive with Green Fluorophore: 40%% False Positive with Red Fluorophore: 5% |
| Background Subtraction | Correction for autofluorescence leads to a more accurate dose-response curve. | Apparent IC50: 15 µMIC50 after background subtraction: > 100 µM |
Detailed Experimental Protocols
Protocol 1: Identifying Aggregation-Based Inhibition using Detergents
-
Prepare two sets of assay buffers:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Detergent Assay Buffer (Assay Buffer + 0.02% (v/v) Triton X-100)
-
-
Prepare serial dilutions of this compound in both Assay Buffer and Detergent Assay Buffer.
-
Set up two parallel assays, one with each buffer condition.
-
Add all other assay components (enzyme, substrate, etc.) according to your standard protocol.
-
Incubate and read the assay as you normally would.
-
Analyze the data by plotting dose-response curves for both conditions. A significant rightward shift in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.[13]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Prepare this compound solutions at a range of concentrations (e.g., 1 µM to 100 µM) in your final assay buffer. Include a buffer-only control.
-
Filter the solutions through a low-protein-binding 0.22 µm filter to remove dust and other contaminants.
-
Equilibrate the DLS instrument to the assay temperature.
-
Measure the particle size distribution for each concentration.
-
Analyze the data for the appearance of a population of particles in the 50-1000 nm range, which would indicate compound aggregation.[17][18][19]
Protocol 3: Assessing Redox Cycling using a Catalase Counter-Assay
-
Prepare two reaction mixtures:
-
Reaction Mix A: Your standard assay components.
-
Reaction Mix B: Your standard assay components + 10 µg/mL catalase.
-
-
Add this compound at a concentration that gives significant inhibition to both reaction mixtures.
-
Include appropriate controls: vehicle control (no this compound) and a no-enzyme control.
-
Incubate and perform the assay according to your standard protocol.
-
Compare the percent inhibition of this compound in the presence and absence of catalase. A significant reduction in inhibition in the presence of catalase suggests that the inhibitory effect is at least partially due to the generation of hydrogen peroxide via redox cycling.[4]
References
- 1. azbigmedia.com [azbigmedia.com]
- 2. Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Redox Cycling Compounds [labhoo.com]
- 6. Self-assembling of phenothiazine compounds investigated by small-angle X-ray scattering and electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06868G [pubs.rsc.org]
- 9. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiozindia.com [microbiozindia.com]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Enzyme-linked immunosorbent assay (ELISA) and blocking with bovine serum albumin (BSA)--not all BSAs are alike - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. enovatia.com [enovatia.com]
Validation & Comparative
A Comparative Analysis of Dacemazine and Second-Generation Antihistamines in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is continually evolving, with a growing interest in repurposing existing drugs for novel anticancer applications. This guide provides a comparative analysis of Dacemazine, a first-generation phenothiazine (B1677639) antihistamine, and various second-generation antihistamines, examining their potential roles in cancer research. While this compound's exploration in oncology has been limited and historical, second-generation antihistamines are the subject of ongoing investigation, showing promise particularly in the realm of immuno-oncology.
Executive Summary
This compound, a phenothiazine derivative with H1 histamine (B1213489) receptor antagonist activity, was assessed in the mid-20th century for potential anticancer properties. However, detailed experimental data from this early research is not widely available in contemporary scientific literature. In contrast, second-generation antihistamines, such as loratadine (B1675096), desloratadine (B1670295), cetirizine, and fexofenadine, are currently being investigated for their potential to modulate the tumor microenvironment and enhance the efficacy of cancer therapies, including immunotherapy. This guide synthesizes the available preclinical and clinical data to offer a comparative overview of these two classes of antihistamines in the context of cancer research.
Overview of this compound and Second-Generation Antihistamines
This compound is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities, including antipsychotic and antihistaminic effects.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, which can lead to sedative effects. Its investigation as an anticancer agent appears to be historical, with a notable lack of recent studies or clinical trials.
Second-generation antihistamines were developed to provide more selective H1 histamine receptor antagonism without the sedative side effects associated with first-generation agents. This class includes widely used drugs such as:
-
Loratadine
-
Desloratadine (an active metabolite of loratadine)
-
Cetirizine
-
Fexofenadine
Recent research has focused on the potential immunomodulatory and direct anticancer effects of these compounds.
Comparative Analysis of Anticancer Mechanisms and Efficacy
Due to the scarcity of specific experimental data on this compound's anticancer activity, this comparison will focus on the broader class of phenothiazine antihistamines to which this compound belongs, versus second-generation antihistamines.
Mechanism of Action
Phenothiazine Antihistamines (including this compound):
The proposed anticancer mechanisms of phenothiazines are multifaceted and not fully elucidated. They are thought to involve:
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells through various pathways.
-
Inhibition of Cell Proliferation: They have been shown to arrest the cell cycle and inhibit the growth of tumor cells.
-
Modulation of Signaling Pathways: Phenothiazines may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Disruption of Cancer Cell Membranes: As cationic amphiphilic drugs, they can alter the properties of the cell membrane, potentially leading to cell death.
Second-Generation Antihistamines:
The anticancer effects of second-generation antihistamines appear to be primarily linked to their interaction with the tumor microenvironment and the immune system:
-
H1 Receptor Blockade on Immune Cells: Histamine, often found at high levels in the tumor microenvironment, can suppress the activity of T cells. Second-generation antihistamines block the H1 receptor on tumor-associated macrophages, which can reduce their immunosuppressive activity and enhance T cell-mediated anti-tumor immunity.[2]
-
Enhancement of Immunotherapy: By mitigating the immunosuppressive effects of histamine, these drugs may improve the response to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 therapies).[3][4]
-
Direct Effects on Cancer Cells: Some studies suggest that second-generation antihistamines may also have direct effects on cancer cells, including inducing apoptosis and inhibiting cell migration and invasion.[5]
Efficacy Data
This compound and Phenothiazine Antihistamines:
Specific quantitative data on the anticancer efficacy of this compound is not available in recent literature. Research on other phenothiazines has shown cytotoxic effects against various cancer cell lines in vitro, but clinical data is lacking.
Second-Generation Antihistamines:
Observational studies have suggested a correlation between the use of certain second-generation antihistamines and improved survival in some cancers. Preclinical studies have provided further evidence of their potential.
Table 1: Summary of Observational Studies on Second-Generation Antihistamines and Cancer Survival
| Antihistamine | Cancer Type | Outcome | Hazard Ratio (95% CI) | Reference |
| Desloratadine | Breast Cancer | Improved breast cancer-specific and overall survival | 0.67 (0.55 - 0.81) | [6][7][8] |
| Loratadine | Breast Cancer | Improved breast cancer-specific and overall survival | 0.80 (0.67 - 0.95) | [6][7][8] |
| Desloratadine | Immunogenic Tumors | Improved tumor-specific survival | Varies by tumor type | [9][10] |
| Loratadine | Lung Cancer | Associated with improved overall and disease-free survival | 0.708 (0.572 - 0.877) for OS | [11] |
Table 2: Preclinical Data on Second-Generation Antihistamines
| Antihistamine | Cancer Model | Key Findings | Reference |
| Desloratadine | Bladder cancer cells (in vitro) | Suppressed cell viability, growth, migration, and invasion; induced apoptosis. | [5] |
| Fexofenadine | Mouse tumor models | Enhanced response to anti-PD-1 immunotherapy. | [3] |
| Cetirizine | Patients receiving chemotherapy | As effective as diphenhydramine (B27) in preventing infusion reactions, with less sedation. | [12][13] |
Experimental Protocols
Detailed experimental protocols for the historical assessment of this compound are not available. The following are generalized protocols for assays commonly used to evaluate the anticancer properties of compounds like second-generation antihistamines.
In Vitro Cytotoxicity Assay
Objective: To determine the direct cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., a second-generation antihistamine) for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTox™ Green.[14] The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
In Vivo Tumor Growth Study
Objective: To evaluate the effect of a compound on tumor growth in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., a second-generation antihistamine) via a specified route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.
Conclusion and Future Directions
The comparison between this compound and second-generation antihistamines in cancer research is marked by a significant disparity in available data. While this compound's role remains a historical footnote with limited accessible information, second-generation antihistamines are emerging as a promising class of compounds for drug repurposing in oncology.
The primary potential of second-generation antihistamines appears to lie in their ability to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapies. The favorable safety profile of these widely used drugs makes them attractive candidates for combination therapies.
Future research should focus on:
-
Prospective Clinical Trials: Well-designed randomized controlled trials are needed to definitively establish the clinical benefit of second-generation antihistamines in combination with standard cancer treatments, particularly immune checkpoint inhibitors.[15]
-
Biomarker Identification: Identifying biomarkers to predict which patients are most likely to benefit from antihistamine co-therapy is crucial for personalized medicine approaches.
-
Elucidation of Mechanisms: Further preclinical studies are required to fully understand the molecular mechanisms underlying the anticancer effects of these drugs, both in terms of their immunomodulatory and potential direct effects on cancer cells.
While the story of this compound in cancer research may be largely in the past, the exploration of second-generation antihistamines offers a compelling example of how existing drugs can be repurposed to open new avenues in the fight against cancer.
References
- 1. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. The allergy mediator histamine confers resistance to immunotherapy in cancer patients via activation of the macrophage histamine receptor H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihistamine drugs may improve outcomes for cancer patients receiving immunotherapy | EurekAlert! [eurekalert.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. tandfonline.com [tandfonline.com]
- 8. Desloratadine and loratadine stand out among common H1-antihistamines for association with improved breast cancer survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved survival in several cancers with use of H1-antihistamines desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Loratidine is associated with improved prognosis and exerts antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cetirizine versus diphenhydramine in the prevention of chemotherapy-related hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CellTox™ Green Cytotoxicity Assay Protocol [promega.com.au]
- 15. clinicaltrials.eu [clinicaltrials.eu]
Validating the On-Target Effects of Dacemazine on the H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dacemazine's expected on-target effects at the Histamine (B1213489) H1 (H1) receptor with other prominent H1 receptor antagonists. Due to the limited publicly available direct experimental data for this compound, this guide leverages data from structurally related phenothiazine (B1677639) derivatives and established first and second-generation antihistamines to provide a robust comparative framework. The included experimental protocols offer a clear roadmap for validating these on-target effects in a laboratory setting.
Introduction to this compound and the H1 Receptor
This compound is a phenothiazine derivative that has been identified as a histamine H1 receptor antagonist. The H1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating allergic and inflammatory responses. Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the expression of pro-inflammatory genes through transcription factors like NF-κB. Antagonists of the H1 receptor, such as this compound, are designed to block this cascade, thereby alleviating allergic symptoms.
Comparative Analysis of H1 Receptor Antagonists
To objectively evaluate the potential on-target effects of this compound, this section compares its anticipated performance with a selection of first and second-generation H1 receptor antagonists. The following tables summarize key quantitative data related to their binding affinity and functional potency at the H1 receptor.
Table 1: H1 Receptor Binding Affinity (Ki)
| Compound | Class | Ki (nM) | Reference |
| This compound (estimated) | Phenothiazine (First Generation) | 1 - 10 | [1][2] |
| Promethazine | Phenothiazine (First Generation) | ~2 | [3] |
| Chlorpromazine | Phenothiazine (First Generation) | 3 | [1] |
| Diphenhydramine | Ethanolamine (First Generation) | 1 | |
| Cetirizine | Piperazine (Second Generation) | 6 | [4] |
| Levocetirizine | Piperazine (Second Generation) | 3 | [4] |
| Fexofenadine | Piperidine (Second Generation) | 10 | [5] |
| Loratadine | Piperidine (Second Generation) | >100 | [6] |
Note: The Ki value for this compound is an estimate based on data for structurally similar phenothiazine derivatives.
Table 2: H1 Receptor Functional Antagonism (IC50)
| Compound | Class | IC50 (nM) | Reference |
| This compound (estimated) | Phenothiazine (First Generation) | 10 - 100 | [7][8] |
| Promethazine | Phenothiazine (First Generation) | Not readily available | |
| Chlorpromazine | Phenothiazine (First Generation) | Not readily available | |
| Diphenhydramine | Ethanolamine (First Generation) | Not readily available | |
| Fexofenadine | Piperidine (Second Generation) | 246 | [7][8] |
| Loratadine | Piperidine (Second Generation) | Not readily available |
Note: The IC50 value for this compound is an estimate. Functional IC50 values for H1 receptor antagonists can vary depending on the specific assay conditions.
Experimental Protocols for On-Target Validation
This section provides detailed methodologies for key experiments to validate the on-target effects of this compound on the H1 receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor.
Materials:
-
HEK293T cells transiently expressing the human H1 receptor
-
[3H]-mepyramine (radioligand)
-
Mianserin (B1677119) (for non-specific binding determination)
-
This compound and comparator compounds
-
Binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4)
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Prepare a membrane homogenate from HEK293T cells expressing the H1 receptor.
-
In a 96-well plate, add a fixed concentration of [3H]-mepyramine (e.g., 1-5 nM).
-
Add increasing concentrations of the unlabeled test compound (this compound or comparators) ranging from 10^-12 to 10^-4 M.
-
For non-specific binding control wells, add a high concentration of mianserin (e.g., 10 µM).
-
Incubate the plate for 4 hours at 25°C.
-
Harvest the membranes onto GF/C filter plates using a cell harvester and wash with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.[9]
Calcium Flux Functional Assay
This cell-based assay measures the ability of an antagonist to block the histamine-induced increase in intracellular calcium, a key downstream event in H1 receptor signaling.
Objective: To determine the functional potency (IC50) of this compound in blocking H1 receptor-mediated calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Fluo-4 AM or another suitable calcium-sensitive fluorescent dye
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Histamine (agonist)
-
This compound and comparator compounds
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Seed HEK293-H1R cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Wash the cells with Assay Buffer.
-
Add varying concentrations of the antagonist (this compound or comparators) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add a fixed concentration of histamine (EC80) to stimulate the H1 receptor.
-
Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
Analyze the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal histamine response.[10][11]
NF-κB Reporter Gene Assay
This assay measures the modulation of the NF-κB signaling pathway, a downstream effector of H1 receptor activation.
Objective: To confirm that this compound's antagonism of the H1 receptor leads to the inhibition of NF-κB activation.
Materials:
-
HEK293 cells co-transfected with the human H1 receptor and an NF-κB-luciferase reporter construct
-
Histamine
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the co-transfected HEK293 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with histamine for 6 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway downstream of the H1 receptor.[12][13]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the H1 receptor signaling pathway, the experimental workflow for its validation, and the logical relationship in confirming on-target effects.
Caption: H1 Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dacemazine: A Comparative Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity profile of Dacemazine. Due to the limited availability of specific binding data for this compound, this guide focuses on the profiles of comparable compounds within its chemical class, the phenothiazines, and in relation to its primary pharmacological action as a histamine (B1213489) H1 antagonist. The principles and data presented herein offer a framework for understanding the potential off-target effects and selectivity of this compound and similar molecules.
Executive Summary
This compound, also known as Ahistan and Histantine, is a phenothiazine (B1677639) derivative identified as a histamine H1 receptor antagonist.[1] First described in 1951, it was not marketed as a standalone pharmaceutical but was a component of the antispasmodic and antitussive product, Codopectyl.[1] As a member of the phenothiazine class, this compound is expected to exhibit a broad receptor binding profile, a characteristic feature of this group of compounds which are known to interact with various neurotransmitter receptors beyond their primary target.[2] This guide explores this expected cross-reactivity by comparing the receptor binding affinities of two well-characterized phenothiazines, chlorpromazine (B137089) and promethazine (B1679618).
Comparative Analysis of Receptor Binding Profiles
Phenothiazines are known for their multi-receptor activity, which contributes to both their therapeutic effects and their side-effect profiles.[2] The following table summarizes the receptor binding affinities (Ki values in nM) for chlorpromazine and promethazine across a range of physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Chlorpromazine (Ki, nM) | Promethazine (Ki, nM) | Potential Clinical Implications of Receptor Interaction |
| Histamine H1 | 4.25 [3] | 1.4 [4] | Antihistaminergic effects (sedation, anti-allergy), antiemetic effects, weight gain.[3][5] |
| Dopamine D2 | High Affinity[3] | Weak to Moderate Affinity[4] | Antipsychotic effects (typical), extrapyramidal symptoms, hyperprolactinemia.[6] |
| Serotonin 5-HT2A | High Affinity[3] | Weak to Moderate Affinity[4] | Anxiolytic, antidepressant properties, attenuation of extrapyramidal side effects.[3] |
| Muscarinic M1 | High Affinity[6] | Moderate Affinity[4] | Anticholinergic effects (dry mouth, blurred vision, constipation).[6][7] |
| Adrenergic α1 | High Affinity[3] | Weak to Moderate Affinity[4] | Orthostatic hypotension, sedation.[3] |
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chlorpromazine and Promethazine.
Understanding Cross-Reactivity and Selectivity
Cross-reactivity refers to the ability of a drug to bind to multiple, often structurally related, receptors.[8] For phenothiazines like this compound, this means that while its primary target is the H1 receptor, it likely also binds to dopamine, serotonin, muscarinic, and adrenergic receptors.[2] This lack of specificity is a hallmark of many first-generation antihistamines and antipsychotics.[9][10]
Selectivity is the degree to which a drug has a higher affinity for one receptor subtype over others. A highly selective drug will bind preferentially to its intended target with minimal off-target interactions. The data in Table 1 illustrates that while both chlorpromazine and promethazine are potent H1 antagonists, they are not highly selective and interact with a wide range of other receptors.
Experimental Protocols
The determination of receptor binding affinities is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.[11]
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand (e.g., [³H]-pyrilamine for the H1 receptor) with known high affinity and specificity for the receptor.
-
The unlabeled test compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[12]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[12]
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[13]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[14] The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[14]
Visualizing Key Pathways and Processes
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein.[1] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).[15]
Caption: Histamine H1 Receptor Signaling Cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
While specific experimental data on the cross-reactivity and selectivity of this compound is not publicly available, its classification as a phenothiazine strongly suggests a broad receptor binding profile. By examining the binding affinities of related compounds like chlorpromazine and promethazine, researchers can anticipate that this compound likely interacts with dopaminergic, serotonergic, muscarinic, and adrenergic receptors in addition to its primary target, the histamine H1 receptor. This presumed lack of selectivity has important implications for its potential therapeutic applications and side-effect profile. Further investigation using the experimental protocols outlined in this guide would be necessary to definitively characterize the complete pharmacological profile of this compound.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. Promethazine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. cdn.neiglobal.com [cdn.neiglobal.com]
- 9. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 10. psychiatrist.com [psychiatrist.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dacemazine and Other Phenothiazine Derivatives in Oncology and Allergy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dacemazine and other prominent phenothiazine (B1677639) derivatives, focusing on their potential applications in oncology and their established role as antihistamines. While this compound's specific quantitative data is limited in publicly available research, this guide leverages extensive data on structurally related phenothiazines to provide a comprehensive overview of their mechanisms of action, cytotoxic and antihistaminic activities, and the experimental protocols used for their evaluation.
Chemical Structures and Mechanisms of Action
Phenothiazines are a class of tricyclic heterocyclic compounds with a core structure consisting of two benzene (B151609) rings linked by a sulfur and a nitrogen atom.[1] Modifications to this core structure, particularly at positions 2 and 10 of the phenothiazine ring, give rise to a diverse range of pharmacological activities.[2]
This compound, or 10-(2-dimethylaminoacetyl)phenothiazine, is a phenothiazine derivative that has been investigated for its antihistaminic and potential anticancer properties.[3] Its structure features a dimethylaminoacetyl group at the N10 position of the phenothiazine core.
Other notable phenothiazine derivatives include:
-
Chlorpromazine: A well-known antipsychotic with additional antiemetic and antihistaminic effects.[4][5]
-
Promethazine (B1679618): A potent antihistamine with sedative and antiemetic properties.[6][7]
-
Trifluoperazine (B1681574): A typical antipsychotic that has also demonstrated significant anticancer activity.[8][9]
-
Fluphenazine: Another potent antipsychotic with established anticancer effects in various cancer cell lines.[2]
The diverse pharmacological effects of phenothiazines stem from their ability to interact with a wide range of receptors and signaling pathways. As antihistamines, they act as antagonists or inverse agonists at the histamine (B1213489) H1 receptor.[10][11][12] In the context of cancer, their mechanisms are more complex and multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[13][14]
Comparative Anticancer Activity
| Phenothiazine Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Chlorpromazine | HCT116 | Colorectal Carcinoma | 5 - 7[15] |
| U251 | Glioblastoma | 13[15] | |
| Fluphenazine | HT-29 | Colon Cancer | 1.86[2] |
| MCF-7 | Breast Cancer | 2.68 (48h)[2] | |
| Doxorubicin-resistant MCF-7 | Breast Cancer | 23[2] | |
| Trifluoperazine | SW620 | Colorectal Cancer | 13.9 (48h)[8] |
| HCT116 | Colorectal Cancer | 16.2 (48h)[8] | |
| CT26 | Colorectal Cancer | 16.8 (48h)[8] | |
| Promethazine | Colorectal Cancer Cells | Colorectal Cancer | Dose-dependent inhibition |
Comparative Antihistaminic Activity
The primary antihistaminic effect of phenothiazines is mediated through their antagonism of the histamine H1 receptor. The binding affinity of a compound to a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Phenothiazine Derivative | Receptor | Ki (nM) |
| Chlorpromazine | Histamine H1 | 3[16] |
| Promethazine | Histamine H1 | Data not consistently reported in Ki values |
Note: While promethazine is a potent H1 antagonist, its binding affinity is not always presented as a precise Ki value in comparative tables.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of phenothiazine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]
Procedure:
-
Cell Treatment: Treat cells with the phenothiazine derivative for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Histamine H1 Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for the histamine H1 receptor.[16]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a preparation of cell membranes expressing the receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the histamine H1 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (phenothiazine derivative).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16]
Visualizing Key Pathways and Workflows
Signaling Pathways in Phenothiazine-Induced Anticancer Activity
Caption: Simplified signaling pathway of phenothiazine-induced anticancer effects.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: General workflow for in vitro evaluation of phenothiazine cytotoxicity.
Conclusion
Phenothiazine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. While this compound's primary characterization has been as a histamine H1 antagonist, the extensive research into other phenothiazines suggests a potential for anticancer activity that warrants further investigation. The comparative data presented for well-studied derivatives like chlorpromazine, fluphenazine, and trifluoperazine provide a valuable framework for assessing the potential efficacy of novel phenothiazine compounds. The detailed experimental protocols included in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this important class of molecules. Future research should focus on obtaining specific quantitative data for this compound to allow for a direct and comprehensive comparison with other phenothiazine derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and Antihistaminic Potential of Some Novel Substituted Dinitrophenothiazine Derivatives [ouci.dntb.gov.ua]
- 5. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro anticancer evaluation of Enceleamycin A and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Radioligand Binding Assays [bio-protocol.org]
Decitabine's Synergistic Potential with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Decitabine (B1684300), a DNA methyltransferase (DNMT) inhibitor, has emerged as a promising agent for synergistic combination with standard chemotherapy drugs. By inducing DNA hypomethylation, decitabine can re-activate tumor suppressor genes and increase the sensitivity of cancer cells to cytotoxic agents. This guide provides a comparative overview of the synergistic effects of decitabine with paclitaxel, cisplatin (B142131), and doxorubicin (B1662922), supported by experimental data and detailed methodologies.
I. Quantitative Analysis of Synergistic Effects
The synergy between decitabine and standard chemotherapy agents has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics used to quantify these interactions. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of Decitabine and Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Drug | IC50 (nM) | Combination Treatment | Combination Index (CI) | Reference |
| A549 | Decitabine | 6.6 | Decitabine + Paclitaxel | 0.91 | [1] |
| Paclitaxel | 1.35 | [1] | |||
| H520 | Decitabine | 46.1 | Decitabine + Paclitaxel | 0.27 | [1] |
| Paclitaxel | 7.59 | [1] |
Table 2: Synergistic Effects of Decitabine and Cisplatin in Ovarian and Gastric Cancer Cells
| Cell Line | Drug | IC50 (µM) | Combination Treatment | Combination Index (CI) | Reference |
| A2780 (Ovarian) | Decitabine | - | Decitabine + Cisplatin | < 1 | [2] |
| Cisplatin | - | [2] | |||
| BGC-823 (Gastric) | Decitabine | ~5 | Decitabine + Cisplatin | Synergistic | [3] |
| Cisplatin | ~10-100 | [3] |
Note: Specific IC50 and CI values for the BGC-823 cell line combination were not explicitly provided in a tabular format in the source material, but the study reported a synergistic anti-tumor effect.
Table 3: Synergistic Effects of Decitabine and Doxorubicin in Breast Cancer Cells
| Cell Line | Drug | IC50 | Combination Treatment | Combination Index (CI) | Reference |
| JIMT-1 (HER2+) | Decitabine | - | Sequential Decitabine + Doxorubicin | Synergistic | [4] |
| Doxorubicin | 214 nM | [5] | |||
| MDA-MB-231 (TNBC) | Decitabine | - | Sequential Decitabine + Doxorubicin | Synergistic | [4] |
| Doxorubicin | 127.44 nM | ||||
| T-47D (ER+) | Decitabine | - | Sequential Decitabine + Doxorubicin | Synergistic | [4] |
| Doxorubicin | - |
Note: While synergy was confirmed, specific IC50 values for Decitabine and combination CI values were not consistently available in tabular format across the reviewed literature.
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of decitabine, the chemotherapeutic agent, or the combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment using dose-response curve analysis. The Combination Index (CI) can be calculated using software like CompuSyn.[6]
B. In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the efficacy of combination therapy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[7][8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into different treatment groups: vehicle control, decitabine alone, chemotherapy agent alone, and the combination of decitabine and the chemotherapy agent.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Routes of administration can include intraperitoneal, intravenous, or oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the synergistic effect of the combination therapy.
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of decitabine with standard chemotherapies are mediated through various signaling pathways, primarily leading to enhanced apoptosis and cell cycle arrest.
A. Decitabine and Chemotherapy-Induced Apoptosis
Decitabine's hypomethylating activity can lead to the re-expression of pro-apoptotic genes that were silenced in cancer cells. When combined with DNA-damaging agents like cisplatin or doxorubicin, or microtubule inhibitors like paclitaxel, this can lead to a heightened apoptotic response.
Caption: Synergistic induction of apoptosis by decitabine and chemotherapy.
B. Decitabine and Chemotherapy-Induced Cell Cycle Arrest
Decitabine can induce cell cycle arrest, often at the G1/S or G2/M checkpoint, by upregulating cell cycle inhibitors. This can sensitize cells to chemotherapy agents that target specific phases of the cell cycle.
References
- 1. Interaction between cisplatin and gemcitabine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decitabine and Cisplatin are Synergistic to Exert Anti-Tumor Effect on Gastric Cancer via Inducing Sox2 DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decitabine potentiates efficacy of doxorubicin in a preclinical trastuzumab-resistant HER2-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Repurposing Antihistamines in Oncology: A Head-to-Head Comparison of Dacemazine and Loratadine in Cancer Models
A comprehensive review of the preclinical evidence for the use of Dacemazine and the well-documented anti-neoplastic effects of Loratadine (B1675096) in various cancer models.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The repurposing of existing drugs for novel therapeutic applications presents a time and cost-effective strategy in pharmaceutical research. Within this paradigm, certain antihistamines have garnered attention for their potential anti-cancer properties. This guide provides a comparative analysis of this compound and loratadine in the context of oncology.
Initial literature searches for preclinical studies evaluating the efficacy of This compound in cancer models did not yield any direct results, suggesting a significant gap in the current research landscape for this particular agent in oncology.
In stark contrast, loratadine , a widely used second-generation H1-antihistamine, has been the subject of numerous preclinical and retrospective studies investigating its anti-neoplastic activities. Evidence suggests that loratadine may improve survival in several cancers, including lung, breast, and ovarian cancer, through various mechanisms such as the induction of apoptosis and pyroptosis.[1][2][3] This guide will focus on presenting the available experimental data for loratadine to serve as a valuable resource for the research community.
Loratadine: A Promising Candidate for Cancer Therapy
Loratadine, and its active metabolite desloratadine (B1670295), have demonstrated potential anti-cancer effects in a variety of cancer types. Retrospective studies have shown an association between loratadine use and improved survival outcomes in patients with non-small cell lung cancer (NSCLC), breast cancer, and certain immunogenic cancers.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies on loratadine's efficacy in different cancer models.
Table 1: In Vitro Efficacy of Loratadine in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Key Findings |
| A549, H23, PC9 | Lung Adenocarcinoma | Inhibition of proliferation, induction of apoptosis and autophagy | Loratadine was found to induce autophagy-mediated apoptotic cell death.[7] Moderate concentrations stimulated apoptosis and reduced epithelial-mesenchymal transition (EMT), while higher doses triggered pyroptosis.[2][4][8] |
| Panc-1, Mia PaCa-2 | Pancreatic Cancer | Inhibition of cell viability and colony formation | A nanoformulation of loratadine with sulforaphane (B1684495) demonstrated enhanced anti-cancer efficacy and reduced IC50 values.[9] |
| CRC cell line | Colon Cancer | Inhibition of cell growth when combined with irradiation | Loratadine treatment during irradiation effectively inhibited the growth of colon cancer cells.[1] |
Table 2: In Vivo Efficacy of Loratadine in Animal Models
| Animal Model | Cancer Type | Treatment | Key Findings |
| LUAD xenograft mouse model | Lung Adenocarcinoma | Loratadine | Decreased tumor proliferation and angiogenesis while enhancing autophagy and apoptosis.[7] |
| C57BL/6 mice | Lung Cancer | Loratadine | Suppressed tumorigenesis and activated p53 and GSDMD.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols used in key studies investigating loratadine's anti-cancer effects.
Cell Viability and Proliferation Assays
-
Cell Lines: Human lung adenocarcinoma cell lines (A549, H23, PC9) and pancreatic cancer cell lines (Panc-1, Mia PaCa-2).
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of loratadine. Cell viability was assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with loratadine. After a period of incubation to allow for colony growth, the colonies were fixed, stained with crystal violet, and counted.
Apoptosis and Cell Death Assays
-
Flow Cytometry: To quantify apoptosis, cells were stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blot Analysis: Protein lysates from treated and untreated cells were subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins such as caspases and members of the Bcl-2 family were detected using specific antibodies.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections from xenograft models.[7]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., LUAD cells) were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received intraperitoneal or oral administration of loratadine at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Mechanisms of Action
Loratadine exerts its anti-neoplastic effects through the modulation of several key signaling pathways.
Autophagy-Mediated Apoptosis in Lung Adenocarcinoma
In lung adenocarcinoma cells, loratadine has been shown to induce autophagy-mediated apoptotic cell death.[7] This process involves the activation of protein phosphatase 2A (PP2A), which in turn deactivates c-Jun N-terminal kinase (JNK)1/2 and p38.[7] Additionally, loratadine inhibits the activation of signal transducer and activator of transcription 3 (STAT3) through a PP2A-independent pathway.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Loratidine is associated with improved prognosis and exerts antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Loratidine is associated with improved prognosis and exerts antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved survival in several cancers with use of H1-antihistamines desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved survival in several cancers with use of H1-antihistamines desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Apoptotic Machinery: A Comparative Guide to Dacemazine's Mechanism of Action
A Note to Our Audience: Extensive research has revealed a significant gap in the publicly available scientific literature regarding the specific mechanisms of Dacemazine-induced apoptosis. While this compound, a phenothiazine (B1677639) derivative, has been investigated for its potential as an anticancer agent, detailed studies elucidating its apoptotic signaling pathways, comparative efficacy, and specific experimental protocols are not readily accessible.[1][2][3]
Therefore, this guide will serve as a foundational framework for researchers, scientists, and drug development professionals. It will provide a comprehensive template for the systematic investigation and confirmation of this compound-induced apoptosis. The subsequent sections will outline the critical experiments, data presentation formats, and pathway visualizations necessary for a thorough analysis, using illustrative examples with hypothetical data for "this compound (Compound X)" in comparison to a well-characterized apoptosis inducer, Staurosporine.
Quantitative Analysis of Apoptotic Induction
A crucial first step in characterizing a novel compound's apoptotic activity is to quantify its efficacy in a dose- and time-dependent manner. The following table provides a template for comparing the cytotoxic and apoptotic effects of this compound (represented as Compound X) with a known apoptosis inducer.
Table 1: Comparative Analysis of Cytotoxicity and Apoptosis Induction
| Parameter | This compound (Compound X) | Staurosporine (Positive Control) | Doxorubicin (Chemotherapeutic Agent) |
| Cell Line(s) | e.g., HeLa, Jurkat, MCF-7 | e.g., HeLa, Jurkat, MCF-7 | e.g., HeLa, Jurkat, MCF-7 |
| IC50 (µM) at 24h | [Insert Experimental Data] | 0.01 - 1 | 0.1 - 5 |
| IC50 (µM) at 48h | [Insert Experimental Data] | 0.005 - 0.5 | 0.05 - 2 |
| % Apoptotic Cells (Annexin V+) at 24h (at IC50) | [Insert Experimental Data] | > 80% | > 70% |
| Caspase-3/7 Activation (Fold Change) at 12h | [Insert Experimental Data] | > 10-fold | > 8-fold |
| Mitochondrial Membrane Potential (ΔΨm) Loss (%) at 18h | [Insert Experimental Data] | > 75% | > 60% |
Key Experimental Protocols
To obtain the quantitative data presented above, a series of well-defined experimental protocols must be followed. Below are detailed methodologies for essential assays used to characterize apoptosis.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a positive control (e.g., Staurosporine) for 24 and 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of executioner caspases 3 and 7.
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for various time points (e.g., 6, 12, 24 hours).
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to untreated cells.
Visualizing the Apoptotic Signaling Pathways
Understanding the molecular pathways through which a compound induces apoptosis is fundamental to its development as a therapeutic agent. The two primary apoptosis pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The following diagrams, generated using Graphviz, illustrate these canonical pathways. The specific involvement of this compound in these pathways would need to be determined experimentally.
Caption: The Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: The Extrinsic (Death Receptor) Apoptosis Pathway.
Experimental Workflow for Mechanism Confirmation
To confirm the specific apoptotic pathway activated by this compound, a logical experimental workflow is required. The following diagram outlines a potential workflow.
Caption: Workflow for Elucidating the Apoptotic Pathway.
This guide provides the necessary structure and foundational information for a comprehensive investigation into this compound-induced apoptosis. As new research emerges, the illustrative data within this framework can be replaced with empirical findings to build a complete and accurate profile of this compound's mechanism of action.
References
Assessing the Translational Potential of Dacemazine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical translational potential of Dacemazine, a phenothiazine (B1677639) derivative with histamine (B1213489) H1 antagonist properties. Given the limited publicly available preclinical data for this compound, this guide draws comparisons with other well-studied phenothiazines and H1 antagonists with demonstrated anticancer activity. The objective is to provide a framework for evaluating the potential of this compound and to highlight key experimental data and protocols relevant to its preclinical assessment.
Executive Summary
Comparative Analysis of Preclinical Data
To contextualize the potential of this compound, the following tables summarize preclinical data from studies on other phenothiazines (Chlorpromazine, Thioridazine, Trifluoperazine) and histamine H1 antagonists (Loratadine, Cyproheptadine) in various cancer models.
Table 1: In Vitro Cytotoxicity of Phenothiazine Derivatives and H1 Antagonists
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Chlorpromazine (B137089) | Colorectal Cancer (CRC) cells | MTT assay | ~15-25 | [2] |
| Human Glioblastoma cells | Viability assay | ~10-20 | [3] | |
| Thioridazine | Gastric Cancer (NCI-N87, AGS) | Cytotoxicity assay | ~10-20 | [4] |
| Triple-Negative Breast Cancer (4T1) | Proliferation assay | ~10 | [5] | |
| Trifluoperazine | Colorectal Cancer (CRC) cells | Proliferation assay | ~10-20 | [6] |
| Glioblastoma cells | Proliferation assay | ~5-10 | [7] | |
| Lung Cancer (gefitinib-resistant) | Spheroid formation | ~5 | [8][9] | |
| Loratadine | Lung Cancer cells | Apoptosis/Pyroptosis assays | Not specified | [10] |
| Cyproheptadine | Lung Cancer cells | Invasion and migration assays | Not specified | [11] |
Table 2: In Vivo Efficacy of Phenothiazine Derivatives in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Chlorpromazine | Subcutaneous mouse models | Colorectal Cancer | Not specified | Significant suppression | [2] |
| Thioridazine | 4T1 xenograft tumor model | Triple-Negative Breast Cancer | 32 mg/kg for 25 days | 55% | [5] |
| MDA-MB-231 xenograft tumor model | Triple-Negative Breast Cancer | 10 mg/kg | 63.73% (weight) | [5] | |
| NCI-N87 cell-derived tumors | Gastric Cancer | Not specified | Significant inhibition | [4] | |
| Trifluoperazine | Xenograft mouse model | Glioblastoma | Not specified | Potent suppression | [7] |
| Lung cancer metastatic and orthotopic CSC animal models | Lung Cancer | Not specified | Enhanced gefitinib (B1684475) activity | [8][9] |
Signaling Pathways and Mechanisms of Action
Phenothiazines and H1 antagonists exert their anticancer effects through multiple signaling pathways. Understanding these pathways is crucial for assessing the translational potential of this compound.
Phenothiazine Derivatives
Phenothiazines are known to modulate several key signaling pathways implicated in cancer progression:
-
Dopamine (B1211576) Receptor Antagonism: While primarily known for their antipsychotic effects, dopamine receptor signaling has been implicated in cancer cell proliferation and survival.
-
MAPK/ERK and PI3K/Akt/mTOR Pathways: These are critical pathways that regulate cell growth, proliferation, and survival. Phenothiazines like chlorpromazine have been shown to affect these pathways.[12][13] Thioridazine has also been shown to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway.[14]
-
Calmodulin Inhibition: Trifluoperazine has been shown to bind to calmodulin, leading to an increase in intracellular calcium and subsequent apoptosis in glioblastoma cells.[7][15]
-
Induction of Apoptosis and Autophagy: Many phenothiazines, including chlorpromazine and thioridazine, induce cancer cell death through apoptosis and autophagy.[2][4][5]
Figure 1: Potential signaling pathways modulated by phenothiazines.
Histamine H1 Antagonists
The role of histamine and its receptors in cancer is an emerging area of research. H1 antagonists may exert anticancer effects through:
-
Modulation of the Tumor Microenvironment: Histamine can influence the immune response within the tumor microenvironment.
-
Induction of Apoptosis and Pyroptosis: Loratadine has been shown to induce both apoptosis and pyroptosis in lung cancer cells.[10]
-
Inhibition of Metastasis: Cyproheptadine has been observed to inhibit lung cancer cell invasion and migration.[11]
Figure 2: Potential mechanisms of action for H1 antagonists in cancer.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for key experiments cited in the literature for phenothiazines and H1 antagonists.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound, Chlorpromazine) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) and schedule.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Repurposed antipsychotic chlorpromazine inhibits colorectal cancer and pulmonary metastasis by inducing G2/M cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Loratidine is associated with improved prognosis and exerts antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dacemazine
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dacemazine, a phenothiazine (B1677639) derivative, to maintain a safe laboratory environment and ensure regulatory compliance.
This compound Disposal Protocol
As a phenothiazine derivative, this compound should be treated as a chemical substance requiring careful disposal. The following protocol is based on best practices for the disposal of related chemical compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Collection
Collect waste this compound, including any contaminated materials, in a designated and properly labeled hazardous waste container. The container should be:
-
Made of a compatible material.
-
Kept securely closed when not in use.
-
Clearly labeled with "Hazardous Waste" and the chemical name "this compound."
Step 3: Segregation of Waste
It is crucial to segregate chemical waste properly. Do not mix this compound waste with other incompatible waste streams.
Step 4: Arrange for Professional Disposal
This compound waste should be disposed of through a licensed and approved chemical waste disposal company.[1][2][3][4] This ensures that the compound is managed in an environmentally responsible and compliant manner. The primary recommended method for the destruction of phenothiazine derivatives is controlled incineration by a specialized facility.[1]
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[5] This can lead to environmental contamination and is against regulations.
-
Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
-
In the event of a spill, absorb the material with an inert absorbent and place it in the hazardous waste container for disposal.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Quantitative Data
Currently, there is no specific quantitative data available in the public domain regarding disposal parameters for this compound, such as concentration limits for aqueous waste or specific pH adjustment requirements prior to disposal. The standard procedure for this class of compounds is collection and professional disposal, which eliminates the need for such on-site treatment data.
| Parameter | Value |
| Recommended Disposal Method | Incineration by a licensed vendor |
| Drain Disposal | Not Recommended |
| Solid Waste Disposal | Not Recommended |
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical substances. Building a culture of safety and compliance is integral to the integrity of scientific research.
References
Personal protective equipment for handling Dacemazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Dacemazine. The following procedures are designed to ensure the safety of laboratory personnel and to detail the proper disposal of waste materials.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on the potential for exposure.
| Operation | Required Personal Protective Equipment |
| Handling solid (powder) this compound | - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards. The outer glove should be removed and disposed of immediately after handling.[1][2] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders outside of a containment system to prevent inhalation of airborne particles. - Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1] |
| Handling this compound in solution | - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[1][2] - Eye Protection: Chemical splash goggles or a face shield if there is a risk of splashing. - Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1] |
| Compound Weighing and Preparation | All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-tested gloves (e.g., nitrile) meeting ASTM D6978 standards.[1][2] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[1] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure to this compound. The following flowchart outlines the initial steps to be taken.
Caption: Workflow for immediate actions following an accidental exposure to this compound.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Procedure | Guideline |
| Receiving | Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including two pairs of chemotherapy gloves.[2] |
| Storage | Store this compound hydrochloride in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[3] |
| Preparation | All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or other approved containment device. |
| Transport | When transporting this compound within the laboratory, use a secondary, sealed, and shatterproof container to prevent spills. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
Caption: Step-by-step process for the safe disposal of this compound waste.
Disposal Guidelines:
-
Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be considered contaminated and disposed of as hazardous waste.
-
Decontamination: Work surfaces should be decontaminated after handling this compound. A suitable decontamination solution should be used, followed by a thorough cleaning with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
It is imperative to consult your institution's specific hazardous waste management guidelines and to adhere to all local, state, and federal regulations regarding the disposal of chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
